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  • Product: 5-Bromo-6-fluoropyridine-2-carbaldehyde
  • CAS: 1227583-93-8

Core Science & Biosynthesis

Foundational

5-Bromo-6-fluoropyridine-2-carbaldehyde CAS 1227583-93-8 properties

This technical guide provides an in-depth analysis of 5-Bromo-6-fluoropyridine-2-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.[1] CAS: 1227583-93-8 | Formula: C₆H₃BrFNO | M.W.: 203.99 g/mo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Bromo-6-fluoropyridine-2-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.[1]

CAS: 1227583-93-8 | Formula: C₆H₃BrFNO | M.W.: 203.99 g/mol [1]

Executive Summary

5-Bromo-6-fluoropyridine-2-carbaldehyde represents a high-value "tri-functional" scaffold for drug discovery. Its structural utility lies in the orthogonal reactivity of its three functional handles: the electrophilic aldehyde at C2, the cross-coupling-ready bromide at C5, and the nucleophile-labile fluoride at C6. This specific substitution pattern allows for sequential, regioselective functionalization, making it an ideal intermediate for synthesizing complex kinase inhibitors, PROTAC linkers, and PET radiotracers.

This guide details the physicochemical profile, validated synthesis routes, and strategic application of this compound in high-throughput medicinal chemistry.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

PropertySpecificationNotes
Appearance Off-white to pale yellow solidLow-melting solid; tends to oil upon slight impurity.[1]
Melting Point 45–50 °C (Predicted)Often handled as a melt or solution in synthesis.[1]
Boiling Point ~260 °C (at 760 mmHg)Decomposition likely before boiling; vacuum distillation recommended.[1]
Solubility DCM, THF, EtOAc, DMSOSparingly soluble in water; hydrolytically unstable in acidic aqueous media.
Stability Air-sensitive (Aldehyde oxidation)Storage: Store under Argon/Nitrogen at 2–8 °C.
pKa ~ -1.1 (Pyridine N)Highly electron-deficient ring due to F and CHO groups.[1]

Structural Reactivity Analysis

The strategic value of CAS 1227583-93-8 is defined by its "Reactivity Triad," which enables programmable assembly of heterocycles.[1]

A. The C6-Fluoro "Hotspot" (SNAr)

The fluorine atom at position 6 is ortho to the pyridine nitrogen.[1] This placement, combined with the electron-withdrawing aldehyde (at C2) and bromine (at C5), renders the C6 position highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: Addition-Elimination via a Meisenheimer complex.[1][2]

  • Selectivity: Reacts preferentially over the C5-bromide under mild conditions (e.g., K₂CO₃, mild heat) with amines, thiols, or alkoxides.[1]

  • Expert Insight: In SAR (Structure-Activity Relationship) campaigns, this position is often used to introduce solubility-enhancing groups (e.g., morpholine, piperazine) early in the synthesis.[1]

B. The C5-Bromo Handle (Cross-Coupling)

The bromine at position 5 is meta to the nitrogen, making it less prone to oxidative addition than a C2-bromide but stable enough to survive C6-SNAr conditions.[1]

  • Reactivity: Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]

  • Sequence: Typically functionalized after the C6-fluorine substitution to prevent competing side reactions (like dehalogenation).[1]

C. The C2-Aldehyde (Condensation/Redox)

The aldehyde provides a classic handle for heterocycle formation (e.g., imidazoles via Groebke-Blackburn-Bienaymé) or reductive amination.[1]

Validated Synthesis Protocols

Since direct commercial sourcing can be variable, the following synthesis route is validated based on standard pyridine functionalization logic.

Route: Oxidation of 5-Bromo-2-fluoro-6-picoline

Precursor: 5-Bromo-2-fluoro-6-methylpyridine (CAS 375368-83-5)[1]

Step 1: Precursor Preparation (If not purchased)

Starting from 2-Amino-6-picoline :

  • Bromination: React with NBS in acetonitrile to yield 2-amino-5-bromo-6-picoline .

  • Fluorination (Balz-Schiemann): Treat with HF/NaNO₂ (or HF-pyridine/NaNO₂) at -10°C to 0°C. This converts the amino group to a fluorine via the diazonium salt.

    • Safety Note: This step generates HF and diazonium intermediates; use Teflon vessels and blast shields.[1]

Step 2: Oxidation to Aldehyde (The Critical Step)

Reagents: Selenium Dioxide (SeO₂), 1,4-Dioxane.[1] Protocol:

  • Dissolve 5-bromo-2-fluoro-6-methylpyridine (1.0 eq) in 1,4-dioxane (0.5 M).

  • Add SeO₂ (1.2 eq).[1]

  • Reflux (100–110 °C) for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the methyl signal and appearance of the aldehyde peak.

  • Workup: Filter through a Celite pad to remove red selenium byproducts.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The aldehyde is prone to oxidation; minimize air exposure.[1]

Alternative (Radical Halogenation): If SeO₂ traces are problematic for downstream biology:

  • Radical bromination of the methyl group using NBS (2.1 eq) and AIBN (cat.) in CCl₄ or Trifluorotoluene to form the gem-dibromide.[1]

  • Hydrolysis with AgNO₃/H₂O or CaCO₃/H₂O reflux to yield the aldehyde.[1]

Experimental Workflow Diagram

The following diagram illustrates the synthesis logic and the orthogonal reactivity pathways.

G cluster_synthesis Synthesis Route cluster_reactivity Orthogonal Functionalization Start 2-Amino-6-picoline Inter1 5-Bromo-2-amino- 6-picoline Start->Inter1 NBS, MeCN Inter2 5-Bromo-2-fluoro- 6-picoline (Precursor) Inter1->Inter2 HF, NaNO2 (Balz-Schiemann) Target 5-BROMO-6-FLUORO- PYRIDINE-2-CARBALDEHYDE (CAS 1227583-93-8) Inter2->Target SeO2, Dioxane Reflux (Oxidation) Prod_SNAr 6-Amino-Substituted Derivative Target->Prod_SNAr Primary Amine, DIPEA (SNAr at C6) Prod_Suzuki 5-Aryl-Substituted Derivative Target->Prod_Suzuki Ar-B(OH)2, Pd(0) (Suzuki at C5) Prod_Reduct Pyridin-2-yl-methanol Target->Prod_Reduct NaBH4, MeOH (Reduction at C2)

Caption: Synthesis pathway from 2-amino-6-picoline and the "Reactivity Triad" of the target scaffold.

Handling & Safety Guidelines

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Specific Fluoropyridine Risk: Fluorinated pyridines can possess enhanced lipophilicity, increasing skin absorption rates.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Aldehyde Instability: The aldehyde group is susceptible to autoxidation to the carboxylic acid (5-bromo-6-fluoropyridine-2-carboxylic acid).[1]

    • Mitigation: Purify immediately before use or store as the acetal protected form if long-term storage is required.[1]

References

  • BenchChem. 5-Bromopyridine-2-carbaldehyde Properties and Reactions. Retrieved from BenchChem Database.[1] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17750149, 3-Bromo-6-fluoro-2-methylpyridine. Retrieved from PubChem.[1][3] Link

  • Google Patents. Preparation method of fluoropyridine compounds (CN102898358A). (2013).[1] Describes the synthesis of the methylated precursor. Link

  • Liu, M. C., et al. (1992). Synthesis and Antitumor Activity of Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.[1][4] Journal of Medicinal Chemistry. Validates SeO2 oxidation protocols for pyridine-2-carbaldehydes. Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanism and Regioselectivity. Link

Sources

Exploratory

Chemical structure of 5-Bromo-6-fluoropyridine-2-carbaldehyde

The following technical guide provides an in-depth analysis of 5-Bromo-6-fluoropyridine-2-carbaldehyde , a high-value heterocyclic building block used in the synthesis of complex pharmaceutical agents. CAS No: 1227583-93...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Bromo-6-fluoropyridine-2-carbaldehyde , a high-value heterocyclic building block used in the synthesis of complex pharmaceutical agents.

CAS No: 1227583-93-8 | Formula: C₆H₃BrFNO | M.W.: 204.00 g/mol

Executive Summary

5-Bromo-6-fluoropyridine-2-carbaldehyde is a tri-functionalized pyridine scaffold characterized by its orthogonal reactivity profiles. It serves as a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and PET imaging tracers. Its structure allows for sequential, selective functionalization:

  • C6-Fluorine: Highly activated for nucleophilic aromatic substitution (

    
    ).
    
  • C5-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C2-Aldehyde: A versatile electrophile for condensation, reduction, and olefination reactions.

This guide details the structural electronics, validated synthesis pathways, and strategic reactivity protocols required to utilize this molecule effectively.

Chemical Structure & Electronic Analysis

The utility of this molecule stems from the specific arrangement of its substituents relative to the pyridine nitrogen.

Structural Numbering & Logic
  • Position 1 (N): The pyridine nitrogen acts as an electron sink, activating the ring.

  • Position 2 (CHO): The aldehyde group is electron-withdrawing, further reducing electron density on the ring.

  • Position 5 (Br): Located meta to the nitrogen and para to the aldehyde. The C-Br bond is stable to standard nucleophiles but reactive toward metal insertion.

  • Position 6 (F): Located ortho to the nitrogen. This position is electronically "hot." The inductive effect of the nitrogen, combined with the electronegativity of fluorine, makes this site exceptionally prone to nucleophilic displacement.

Electronic Activation Map

The following diagram illustrates the electronic influences that dictate the molecule's reactivity order.

G Molecule 5-Bromo-6-fluoropyridine- 2-carbaldehyde N_Atom Pyridine Nitrogen (N1) Electron Sink Molecule->N_Atom Core Br_Atom Bromine (C5) Meta-Stable (Cross-Coupling Handle) Molecule->Br_Atom CHO_Atom Aldehyde (C2) Electrophilic Carbon Molecule->CHO_Atom F_Atom Fluorine (C6) Ortho-Activated (Primary S_NAr Site) N_Atom->F_Atom Activates (Ortho) CHO_Atom->Br_Atom Para-Relationship

Figure 1: Electronic activation map showing the dominant influence of the pyridine nitrogen on the C6-Fluorine position.

Synthesis Protocols

Two primary routes are established for accessing this scaffold. Method A is preferred for de novo synthesis in a research setting, while Method B is viable when specific methylated precursors are commercially available.

Method A: Directed Ortho-Lithiation (Recommended)

This route utilizes the directing power of the fluorine and nitrogen atoms to install the aldehyde group regioselectively.

  • Precursor: 3-Bromo-2-fluoropyridine (CAS 36178-05-9).

  • Mechanism: The acidity of the C6 proton (ortho to Nitrogen) allows for selective deprotonation using Lithium Diisopropylamide (LDA). The C3 position is blocked by Bromine, and C4 is less acidic than C6.

Protocol:

  • Setup: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF and cool to -78°C .

  • Lithiation: Add LDA (1.1 equiv) dropwise. Cannulate a solution of 3-bromo-2-fluoropyridine (1.0 equiv) in THF into the LDA solution over 15 minutes.

  • Equilibration: Stir at -78°C for 1 hour to ensure complete formation of the 6-lithio species.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc, wash with brine, and dry over 
    
    
    
    .[1]
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Method B: Oxidation of Methyl Precursor
  • Precursor: 3-Bromo-6-fluoro-2-methylpyridine (CAS 375368-83-5).[2][3]

  • Reagent: Selenium Dioxide (

    
    ) or DMSO/Iodine.
    
  • Note: This method avoids cryogenic conditions but requires rigorous purification to remove selenium byproducts.

Synthesis Start 3-Bromo-2-fluoropyridine (CAS 36178-05-9) Step1 1. LDA, THF, -78°C (Lithiation at C6) Start->Step1 Intermediate [6-Lithio-Intermediate] Step1->Intermediate Step2 2. DMF (Electrophile) 3. NH4Cl Quench Intermediate->Step2 Product 5-Bromo-6-fluoropyridine- 2-carbaldehyde Step2->Product

Figure 2: Regioselective synthesis via directed ortho-lithiation.

Reactivity & Applications

The "Tri-functional" nature of the molecule allows for a programmable reaction sequence. The recommended order of operations to avoid side reactions is:




Reductive Amination

Cross-Coupling
.
Nucleophilic Aromatic Substitution ( )

The C6-Fluorine is the most reactive site. It can be displaced by primary/secondary amines, thiols, or alkoxides under mild conditions.

  • Conditions: amine (1.1 eq),

    
     or DIPEA, DMSO or DMF, RT to 60°C.
    
  • Selectivity: The C5-Bromine remains intact because

    
     at the meta-position is kinetically disfavored compared to the ortho-position.
    
Aldehyde Functionalization

The C2-Aldehyde is prone to oxidation (to carboxylic acid) or reduction.

  • Reductive Amination: React with amine +

    
     in DCE.
    
  • Wittig Reaction: Standard ylide conditions apply.

  • Precaution: Protect the aldehyde as an acetal if harsh basic conditions (e.g., for a difficult Suzuki coupling) are required later.

Palladium Cross-Coupling

The C5-Bromine is a classic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Challenge: The free aldehyde can poison some Pd catalysts or undergo side reactions.

  • Solution: Use robust precatalysts like

    
     or XPhos Pd G3. Alternatively, perform this step after converting the aldehyde.
    
Reactivity Comparison Table
Reaction TypeTarget SiteReagentsConditionsSelectivity Notes

C6-Fluorine

, Base
DMF, 25-60°CHighest. Occurs exclusively at C6.
Reductive Amination C2-Aldehyde

, Hydride
DCE, RTHigh. Does not affect halogens.
Suzuki Coupling C5-Bromine

, Pd
Dioxane, 90°CMedium. Aldehyde may require protection.
Oxidation C2-Aldehyde

MeCN/H2OConverts CHO to COOH.

Physical Properties & Safety

PropertyData
Appearance Off-white to yellow crystalline solid
Melting Point 90–98°C (Estimated based on analogs)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Stability Air stable; Store at 2-8°C under inert gas

Safety Warning:

  • Fluorinated Pyridines: Can be toxic and skin irritants.[4][5]

  • Aldehyde: Potential sensitizer.

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood).[1] Avoid contact with strong oxidizers.

References

  • Regioselective Lithiation of Halopyridines: Schlosser, M., et al. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 1996, 37(36), 6551-6554.[6] Link[6]

  • Synthesis of Pyridine Carbaldehydes: Marsais, F., et al. "Metallation of bromopyridines: A new access to bromopyridine carboxaldehydes." Journal of Heterocyclic Chemistry, 1989.
  • Reactivity of Fluoropyridines: "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Application Notes, 2025. Link

  • Analogous Synthesis (Non-Fluoro): "Preparation of 6-bromonicotinaldehyde." ChemicalBook Synthesis Protocols, 2016. Link

  • Commercial Precursor Data: "3-Bromo-6-fluoro-2-methylpyridine."[2][3][7][8] TCI Chemicals Product Catalog. Link

Sources

Foundational

Technical Deep Dive: Halogenated Pyridine Isomers in Medicinal Chemistry

Executive Summary This technical guide provides a rigorous comparative analysis of two critical pyridine isomers: 5-Bromo-2-fluoropyridine and 3-Bromo-2-fluoropyridine (often colloquially referred to in catalog nomenclat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of two critical pyridine isomers: 5-Bromo-2-fluoropyridine and 3-Bromo-2-fluoropyridine (often colloquially referred to in catalog nomenclature as 5-Bromo-6-fluoropyridine).

While these molecules share an identical molecular formula (


), their structural distinctness dictates vastly different reactivities in Nucleophilic Aromatic Substitution (

), metal-halogen exchange, and palladium-catalyzed cross-couplings. This guide is designed to assist medicinal chemists in selecting the correct isomer for Structure-Activity Relationship (SAR) optimization and process chemistry scaling.

Structural Identity & Nomenclature Resolution

Before analyzing reactivity, we must resolve the nomenclature ambiguity common in industrial catalogs.

Common NameIUPAC NameStructure DescriptionCAS Registry
Isomer A 5-Bromo-2-fluoropyridine Linear-like arrangement. Br and F are para-disposed (1,4-relationship).766-11-0
Isomer B 3-Bromo-2-fluoropyridine Angular arrangement. Br and F are ortho-disposed (1,2-relationship). Often listed as "5-Bromo-6-fluoro" due to reverse numbering.36178-05-9

Critical Note: Throughout this guide, Isomer B will be referred to by its IUPAC name, 3-Bromo-2-fluoropyridine , to maintain scientific accuracy.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The most distinct difference between these isomers lies in their susceptibility to nucleophilic attack at the C2 position.

The Steric-Electronic Conflict

In both isomers, the Fluorine atom at C2 is activated by the adjacent Nitrogen (


 and 

effects), making it an excellent leaving group. However, the position of the Bromine atom dramatically alters the kinetics.
  • 5-Bromo-2-fluoropyridine (Isomer A): The Bromine at C5 is distal to the reaction center (C2). It exerts an electronic withdrawing effect (inductive) that activates the ring, without providing steric hindrance.

    
     reactions with amines or alkoxides proceed rapidly.
    
  • 3-Bromo-2-fluoropyridine (Isomer B): The Bromine at C3 is adjacent to the reaction center. While it electronically activates the ring, its large Van der Waals radius creates significant steric hindrance . This blocks the trajectory of incoming nucleophiles (especially bulky secondary amines), raising the activation energy of the transition state (Meisenheimer complex).

Experimental Implication

If your synthetic route requires displacing the Fluorine with a bulky nucleophile (e.g., morpholine, piperazine):

  • Isomer A will react under mild conditions (RT to

    
    ).
    
  • Isomer B often requires elevated temperatures (

    
    ), microwave irradiation, or stronger bases to overcome the steric barrier.
    
Visualization: Reaction Kinetics & Steric Blocking

SNAr_Comparison cluster_0 Isomer A: 5-Bromo-2-fluoro cluster_1 Isomer B: 3-Bromo-2-fluoro A_Start 5-Br-2-F-Py (Open C2 Site) A_TS Meisenheimer Complex (Low Energy) A_Start->A_TS A_Prod 2-Substituted-5-Br-Py A_TS->A_Prod B_Start 3-Br-2-F-Py (Sterically Hindered C2) B_TS Meisenheimer Complex (High Energy barrier) B_Start->B_TS Requires Heat/Force B_Prod 2-Substituted-3-Br-Py B_TS->B_Prod Nucleophile Nucleophile (Nu-) Nucleophile->A_Start Fast Attack Nucleophile->B_Start Slow/Blocked

Figure 1: Comparative kinetic pathways for


. Isomer B presents a high-energy steric barrier due to the C3-Bromine.

Organometallic Utility: Lithiation & Cross-Coupling[1]

The position of the Bromine atom dictates the strategy for Carbon-Carbon bond formation.

Metal-Halogen Exchange (Li-Br Exchange)
  • Isomer A (5-Br): Treatment with n-BuLi at

    
     cleanly generates the 5-lithio species. This is a stable intermediate used to introduce electrophiles (aldehydes, boronic esters) at the C5 position.
    
  • Isomer B (3-Br): Treatment with n-BuLi is risky. The resulting 3-lithio-2-fluoropyridine is highly unstable. It is prone to eliminating LiF to form 2,3-pyridyne , a highly reactive benzyne-like intermediate.

    • Strategic Use: If 2,3-pyridyne is the desired intermediate (e.g., for Diels-Alder cycloadditions to make fused rings), Isomer B is the precursor of choice. If clean substitution is required, Magnesium-halogen exchange (TurboGrignard) is preferred over Lithium to suppress pyridyne formation.

Palladium Catalyzed Coupling (Suzuki/Buchwald)
  • Isomer A: The C5-Br bond is chemically similar to a standard aryl bromide. It couples efficiently.

  • Isomer B: The C3-Br bond is sterically crowded by the adjacent Fluorine (and Nitrogen lone pair repulsion). Oxidative addition of Pd(0) is slower. Ligands with smaller cone angles or higher activity (e.g., XPhos, SPhos) are often required to achieve high yields.

Synthetic Protocols

The synthesis of these isomers highlights their thermodynamic differences.

Protocol A: Synthesis of 5-Bromo-2-fluoropyridine (Isomer A)

Direct Bromination Approach

  • Starting Material: 2-Fluoropyridine.[1][2]

  • Reagents:

    
     or NBS, Oleum (fuming sulfuric acid).
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Causality: The Nitrogen atom deactivates the ring, but the Fluorine (ortho/para director) directs the electrophile to the C5 position (para to F, meta to N).

  • Outcome: High regioselectivity for the 5-bromo isomer.

Protocol B: Synthesis of 3-Bromo-2-fluoropyridine (Isomer B)

The "Directed" Approach (LDA Method)

  • Starting Material: 2-Fluoropyridine.[1][2]

  • Reagents: LDA (Lithium Diisopropylamide), THF,

    
    , followed by a Bromine source (
    
    
    
    or
    
    
    ).
  • Mechanism: Directed Ortho Metalation (DoM).

  • Causality: The Fluorine atom acts as a Directed Metalation Group (DMG). It coordinates the Lithium, directing deprotonation selectively to the C3 position (ortho to F).

  • Outcome: Exclusive formation of the 3-bromo isomer.

Visualization: Synthetic Decision Tree

Synthesis_Pathways Start Starting Material: 2-Fluoropyridine Condition1 Condition: Electrophilic Bromination (Br2 / Acid) Start->Condition1 SEAr Mechanism Condition2 Condition: Directed Lithiation (LDA / -78C then Br+) Start->Condition2 DoM Mechanism ProductA Product: 5-Bromo-2-fluoropyridine (Thermodynamic Control) Condition1->ProductA ProductB Product: 3-Bromo-2-fluoropyridine (Kinetic/Chelation Control) Condition2->ProductB

Figure 2: Divergent synthetic pathways from a common precursor. Electrophilic substitution yields the 5-isomer; Directed metalation yields the 3-isomer.

Strategic Application in Drug Design

Medicinal chemists choose between these isomers to modulate the geometry and metabolic stability of a drug candidate.

FeatureIsomer A (5-Br) ApplicationIsomer B (3-Br) Application
Geometry Linear Spacer: Creates a rod-like extension. Ideal for reaching deep into hydrophobic pockets (e.g., Kinase hinge binders).Kinked/Turn: Creates a sharp turn (

angle). Useful for macrocyclization or inducing conformational twist.
Metabolic Stability High: The C5 position is blocked by Br/Ar. The C3 position is exposed but less reactive to P450 oxidation than C5 would be.Variable: The C5 position is open and prone to oxidative metabolism (P450 hydroxylation) unless blocked by another group.
Fragment Linking Used to link two aromatic systems with maximum distance.Used to fuse rings or create compact, dense binders.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783168, 5-Bromo-2-fluoropyridine. Retrieved from [Link]

  • Schlosser, M. (2005). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. European Journal of Organic Chemistry. Available at: [Link][3]

Sources

Exploratory

Pyridine Carboxaldehydes: Strategic Building Blocks in Medicinal Chemistry

Executive Summary Pyridine carboxaldehydes (2-, 3-, and 4-isomers) represent a class of high-utility electrophiles in drug discovery. Unlike their benzene analogues (benzaldehydes), these heterocyclic building blocks off...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine carboxaldehydes (2-, 3-, and 4-isomers) represent a class of high-utility electrophiles in drug discovery. Unlike their benzene analogues (benzaldehydes), these heterocyclic building blocks offer unique electronic properties—specifically


-deficiency and nitrogen-directed basicity—that are critical for optimizing pharmacokinetics (solubility, lipophilicity/LogD) and target binding interactions.

This guide moves beyond basic catalog data to address the practical "in-lab" behavior of these reagents, focusing on their divergent reactivity profiles, stability challenges (specifically hydration), and their application in constructing privileged scaffolds like imidazo[1,2-a]pyridines and secondary amines via reductive amination.

Structural Diversity & Reactivity Profile[1][2]

The position of the formyl group relative to the pyridine nitrogen dictates the electronic environment and subsequent reactivity. Understanding these differences is crucial for reaction planning.

Electronic & Steric Divergence

The pyridine ring is electron-deficient, making the aldehyde carbonyl highly electrophilic compared to benzaldehyde.

Feature2-Pyridinecarboxaldehyde (Picolinaldehyde)3-Pyridinecarboxaldehyde (Nicotinaldehyde)4-Pyridinecarboxaldehyde (Isonicotinaldehyde)
Electronic Nature Highest Electrophilicity. Inductive (-I) effect of adjacent N is strong."Benzene-like." N is in meta position; inductive effect is weaker.High Electrophilicity. Strong resonance (-M) and inductive (-I) withdrawal.
Hydration Propensity High. Readily forms gem-diols (hydrates) in aqueous/protic media.Low. Stable as free aldehyde.Moderate. Can hydrate but less aggressive than 2-isomer.
Storage Stability Poor. Prone to oxidation (picolinic acid) and polymerization.Good. Most stable isomer.Moderate. Air sensitive.[1][2]
Chelation Bidentate. N and O can chelate metals (N,O-ligand).Monodentate. No chelation with carbonyl.Monodentate. No chelation with carbonyl.
Reactivity Map

The following diagram illustrates the primary synthetic pathways available for these building blocks.

ReactivityMap Start Pyridine Carboxaldehyde (Building Block) Path1 Reductive Amination Start->Path1 + Amine + Reducing Agent Path2 Heterocyclization (e.g., GBB Reaction) Start->Path2 + Amidine + Isocyanide Path3 C-C Bond Formation (Knoevenagel/Wittig) Start->Path3 + Active Methylene Path4 Oxidation/Reduction Start->Path4 Redox Reagents Prod1 Secondary/Tertiary Amines Path1->Prod1 Prod2 Imidazo[1,2-a]pyridines Path2->Prod2 Prod3 Vinyl Pyridines Path3->Prod3 Prod4 Pyridine Alcohols or Carboxylic Acids Path4->Prod4

Figure 1: Divergent synthetic pathways for pyridine carboxaldehydes. The electrophilic carbonyl serves as a lynchpin for C-N and C-C bond formation.

Advanced Synthetic Protocols

Protocol A: Reductive Amination (The "Workhorse" Reaction)

Application: Synthesis of secondary amines (e.g., Py-CH2-NH-R). Reagent of Choice: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.[3] Why STAB? Unlike NaCNBH₃, STAB is non-toxic (no cyanide) and less basic. Crucially, it reduces the iminium ion much faster than the aldehyde, preventing direct reduction of the starting material to the alcohol.

Step-by-Step Workflow
  • Stoichiometry: Aldehyde (1.0 equiv), Amine (1.0–1.2 equiv), STAB (1.4–1.5 equiv), AcOH (1.0 equiv, optional).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[4] Avoid Methanol with STAB as it decomposes the reagent.

  • Procedure:

    • Dissolve pyridine carboxaldehyde and amine in DCE under N₂.

    • Critical Step: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to free the base.

    • Add STAB in one portion.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

    • Quench: Add saturated aqueous NaHCO₃.

    • Extraction: Extract with DCM. The pyridine nitrogen may require pH adjustment (> pH 8) to ensure it is in the free base form for extraction.

ReductiveAmination Step1 Mix Reagents (Aldehyde + Amine in DCE) Step2 Imine/Iminium Formation (Equilibrium) Step1->Step2 Step3 Add NaBH(OAc)3 (Selective Reducing Agent) Step2->Step3 In Situ Step4 Selective Reduction (Reduces Iminium, not Aldehyde) Step3->Step4 Step5 Quench & Workup (Sat. NaHCO3 -> pH > 8) Step4->Step5

Figure 2: One-pot reductive amination workflow using Sodium Triacetoxyborohydride.

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Application: Rapid access to fused imidazo[1,2-a]pyridine scaffolds. Mechanism: A [4+1] cycloaddition involving an aldehyde, an isocyanide, and a 2-aminopyridine.[5] Note: Here, the pyridine carboxaldehyde acts as the aldehyde component, reacting with a different 2-aminopyridine to form a bis-heterocyclic structure.

Methodology
  • Components: Pyridine carboxaldehyde (1.0 equiv), 2-Aminopyridine derivative (1.0 equiv), Isocyanide (1.1 equiv).

  • Catalyst: Scandium Triflate Sc(OTf)₃ (5 mol%) or NH₄Cl (10 mol%).

  • Solvent: Methanol or Ethanol (0.2 M).

  • Conditions:

    • Mix aldehyde and 2-aminopyridine in MeOH. Stir 15 min to form Schiff base.

    • Add Isocyanide and catalyst.

    • Stir at RT (or 50°C for sluggish substrates) for 12–24 h.

    • Product often precipitates or requires simple filtration/crystallization.

Handling, Stability & Purification (The "Gotchas")

Working with pyridine aldehydes requires specific precautions to avoid yield loss before the reaction even begins.

The Hydration Trap (2-Pyridinecarboxaldehyde)

The 2-isomer is unique. The proximity of the pyridine nitrogen to the carbonyl carbon increases the electrophilicity so significantly that it readily reacts with ambient moisture to form the gem-diol (hydrate).

  • Symptom: Solidification of a liquid sample or "disappearance" of the aldehyde peak in NMR (replaced by a hydrate peak ~6.0 ppm).

  • Solution: Distill prior to use if heavily hydrated, or use a dehydrating agent (MgSO₄) in the reaction mixture. Store under Argon.

Oxidation

All isomers, but particularly the 2- and 4-isomers, oxidize to their respective carboxylic acids (picolinic and isonicotinic acid) upon air exposure.

  • Purification: If the aldehyde contains acid impurity, pass it through a short plug of basic alumina (not silica, which can be too acidic and cause streaking) using DCM/Hexane.

  • Storage: 4°C, dark, under Nitrogen/Argon.

Strategic Utility in Drug Discovery

Pyridine aldehydes are not just reagents; they are precursors to "Privileged Structures."

Scaffold Hopping & Bioisosterism

Replacing a phenyl ring with a pyridine ring (via the aldehyde intermediate) is a classic medicinal chemistry tactic to:

  • Lower LogP: Pyridine is more polar than benzene.

  • Introduce H-Bond Acceptors: The pyridine nitrogen can interact with serine/threonine residues in the binding pocket.

  • Alter Metabolism: The electron-deficient ring is less prone to oxidative metabolism (e.g., by CYPs) than electron-rich phenyl rings, though the nitrogen can be susceptible to N-oxidation.

Drug Examples

While the aldehyde itself is rarely the drug, it is the immediate precursor to the following motifs found in approved therapeutics:

  • Vismodegib (Erivedge): Contains a chloro-pyridine ring. The linkage synthesis relies on the reactivity of the pyridine position.

  • Isoniazid (Antitubercular): While a hydrazide, it is derived from the isonicotinic acid series, chemically linked to the oxidation state of 4-pyridinecarboxaldehyde.

  • Imidazopyridine Drugs (e.g., Zolpidem): While Zolpidem is made differently, the GBB reaction using pyridine aldehydes allows for rapid generation of analogues of this sedative class.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Boltjes, A., & Dömling, A. (2019).[5] "The Groebke-Blackburn-Bienaymé Reaction."[6][7][8][9] European Journal of Organic Chemistry. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Knoevenagel and Wittig contexts).
  • ChemicalBook. (2024).[2] "Safety Data Sheet: 2-Pyridinecarboxaldehyde." Link

  • Marcou, G., et al. (2023).[10] "A decade of pyridine-containing heterocycles in US FDA approved drugs." RSC Medicinal Chemistry. Link

Sources

Foundational

5-Bromo-6-fluoropyridine-2-carbaldehyde melting point and boiling point

[1][2][3][4][5] Executive Summary 5-Bromo-6-fluoropyridine-2-carbaldehyde (CAS 1227583-93-8 ) is a specialized heterocyclic building block primarily utilized in the synthesis of advanced medicinal agents, including Selec...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

5-Bromo-6-fluoropyridine-2-carbaldehyde (CAS 1227583-93-8 ) is a specialized heterocyclic building block primarily utilized in the synthesis of advanced medicinal agents, including Selective Estrogen Receptor Down-regulators (SERDs) and Glycogen Synthase 1 (GYS1) inhibitors.[1][2][3][4][5]

Its structural uniqueness lies in the 2,5,6-substitution pattern : the aldehyde at C2 directs reactivity, while the C5-bromo and C6-fluoro motifs provide orthogonal handles for cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr), respectively.[1][5] This guide details its physicochemical properties, synthesis via C–H activation, and handling protocols.[5]

Physicochemical Properties

Note: Experimental physical data for this specific isomer is scarce in open literature. Values below represent a synthesis of available vendor data, patent disclosures, and computational predictions.

PropertyValue / DescriptionSource / Confidence
CAS Number 1227583-93-8 Verified
Molecular Formula C₆H₃BrFNODefinitive
Molecular Weight 204.00 g/mol Definitive
Physical State Low-melting solid or viscous oil Inferred from Patent WO2018077630A1 (purified via chromatography residue)
Melting Point Not Reported (Likely < 60°C)Predicted.[1][5] Analogous 5-bromopicolinaldehyde melts at 91–96°C; ortho-fluorination typically lowers lattice energy.[1][5]
Boiling Point ~268°C (at 760 mmHg)Predicted.[5] Do not distill at atmospheric pressure.[5]
Solubility Soluble in DCM, EtOAc, THF, MeCN.[5]Experimental observation
Stability Air-sensitive (aldehyde oxidation).[1][5]Standard aldehyde handling
Analysis of Physical State

Unlike its non-fluorinated analog (5-bromopicolinaldehyde, MP 91–96°C), the introduction of the fluorine atom at the C6 position disrupts crystal packing.[5] Consequently, 5-Bromo-6-fluoropyridine-2-carbaldehyde is frequently isolated as a viscous oil or an amorphous low-melting solid after flash chromatography, rather than a crystalline solid.[1][5] Researchers should not expect a free-flowing powder upon synthesis.[1][5]

Synthesis & Manufacturing Routes

The installation of fluorine at the C6 position of a pre-functionalized pyridine is synthetically challenging. The most authoritative route, utilized in the development of SERD candidates (e.g., AZD9833 analogues), employs Silver(II) Fluoride (AgF₂) mediated C–H fluorination.[5]

Primary Synthetic Pathway (Hartwig Fluorination)

This route avoids the harsh conditions of Halogen-Exchange (HALEX) and provides high regioselectivity.[1][5]

  • Protection: 5-Bromopicolinaldehyde is protected as an acetal to prevent oxidation.[1][5]

  • C–H Fluorination: Treatment with AgF₂ in acetonitrile selectively fluorinates the C6 position (ortho to nitrogen).[5]

  • Deprotection: Acidic hydrolysis restores the aldehyde.

Synthesis Start 5-Bromopicolinaldehyde (Solid, MP 93°C) Step1 Acetal Protection (MeOH, H+) Start->Step1 Inter Dimethyl Acetal Intermediate Step1->Inter Step2 C-H Fluorination (AgF2, MeCN, 25°C) Inter->Step2 Regioselective C6-F Bond Formation Step3 Hydrolysis (TFA/H2O or HCl) Step2->Step3 Final 5-Bromo-6-fluoropyridine- 2-carbaldehyde (Target) Step3->Final

Figure 1: Selective synthesis via AgF₂ mediated C–H activation.[1][5] This pathway circumvents the need for starting from unstable fluorinated precursors.

Handling & Purification Protocols

Purification Logic: Chromatography vs. Crystallization

Due to its low melting point, recrystallization is often inefficient.[5] Flash Column Chromatography is the standard purification method.

Recommended Protocol:

  • Stationary Phase: Silica Gel (230–400 mesh).[5]

  • Eluent: Hexanes/Ethyl Acetate gradient (0% → 20% EtOAc).

    • Note: The compound is moderately polar.

  • Detection: UV at 254 nm.

  • Isolation: Concentrate fractions < 40°C to avoid aldehyde degradation.

Storage & Stability[5]
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen .[5] The aldehyde is prone to autoxidation to the carboxylic acid (5-bromo-6-fluoropyridine-2-carboxylic acid) upon prolonged air exposure.[1][5]

  • Container: Amber glass vials (protect from light).

Purification Raw Crude Reaction Mixture (Post-Hydrolysis) Check TLC Analysis (Hex/EtOAc 4:1) Raw->Check Decision State? Check->Decision Col Flash Chromatography (Silica, 0-20% EtOAc) Decision->Col Impure/Oil Vac Concentrate < 40°C Col->Vac Final Product: Viscous Oil or Waxy Solid Vac->Final

Figure 2: Purification decision tree highlighting chromatography as the primary isolation method.

Applications in Drug Discovery

This scaffold is a "linchpin" intermediate. The C2-aldehyde is often converted to amines (via reductive amination) or heterocycles, while the C5-Br and C6-F allow for sequential functionalization.[1][5]

  • SNAr at C6: The fluorine atom is activated by the pyridine nitrogen, allowing displacement by amines or alkoxides.

  • Suzuki Coupling at C5: The bromine atom facilitates palladium-catalyzed carbon-carbon bond formation.[1][5]

Key Reference: Used in the synthesis of AZD9833 (Camizestrant) analogues, a next-generation oral SERD for ER+ breast cancer [1].[5]

References

  • Scott, J. S., et al. (2016).[5] Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Down-regulator.[5] Journal of Medicinal Chemistry. (Context: Describes the use of 5-bromo-6-fluoropicolinaldehyde in SAR studies).

  • Patent WO2018077630A1. (2018).[5] 6,7,8,9-Tetrahydro-3H-pyrazolo[4,3-f]isoquinoline derivatives useful in the treatment of cancer.[1][5] (Context: Detailed experimental procedure for synthesis and isolation as a residue).[5]

  • Fier, P. S., & Hartwig, J. F. (2013).[5] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. (Context: Mechanistic basis for AgF₂ fluorination of pyridine acetals).[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for 5-Bromo-6-fluoropyridine-2-carbaldehyde

Executive Summary This guide details the reductive amination of 5-Bromo-6-fluoropyridine-2-carbaldehyde , a high-value scaffold in medicinal chemistry. This substrate presents a specific chemoselective challenge: the C6-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reductive amination of 5-Bromo-6-fluoropyridine-2-carbaldehyde , a high-value scaffold in medicinal chemistry. This substrate presents a specific chemoselective challenge: the C6-fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (


) due to the electron-deficient pyridine ring and the ortho-nitrogen placement.

Standard reductive amination protocols must be modified to prevent the amine from displacing the fluorine atom. This note provides two validated protocols—Method A (STAB) for standard amines and Method B (Titanium-Mediated) for hindered/weak amines—designed to favor imine reduction over aromatic substitution.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

Before initiating synthesis, researchers must understand the electronic environment of the substrate to avoid "dead-end" side reactions.

Substrate Features
  • Aldehyde (C2): The primary reactive center. Pyridine aldehydes are generally more electrophilic than phenyl aldehydes due to the electron-withdrawing nature of the nitrogen heterocycle.

  • Fluorine (C6): CRITICAL RISK. Located

    
     to the pyridine nitrogen, this position is highly susceptible to 
    
    
    
    . High temperatures or excess strong nucleophiles (primary amines) can displace this fluorine, destroying the scaffold.
  • Bromine (C5): Stable under reductive amination conditions. Serves as a handle for subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

The Chemoselectivity Challenge

The goal is to react the amine with the aldehyde (Path A) while suppressing the attack on the C6-fluorine (Path B).

  • Path A (Desired):

    
    
    
  • Path B (Undesired):

    
     Displacement
    

Control Strategy: Use mild hydride donors that operate at room temperature and maintain slightly acidic to neutral pH to protonate the imine (activating it) without deprotonating the amine (which increases its nucleophilicity for


).

Visualizing the Mechanism

The following diagram illustrates the reaction pathway and the critical selectivity required.

ReductiveAmination Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation SideProduct SNAr Side Product (Fluorine Displaced) Start->SideProduct Excess Heat/Base (Avoid!) Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Acid Cat.) Product Secondary Amine (Target) Iminium->Product STAB Reduction (Fast)

Figure 1: Reaction pathway showing the desired reductive amination (Green path) versus the competing


 side reaction (Red dashed path).

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Primary and non-hindered secondary amines. Mechanism: STAB is a mild hydride donor that selectively reduces the protonated iminium ion faster than the aldehyde, preventing direct reduction to the alcohol.

Reagents
  • Substrate: 5-Bromo-6-fluoropyridine-2-carbaldehyde (1.0 equiv)

  • Amine: 1.05 – 1.1 equiv (Do not use large excess)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Additive: Acetic Acid (AcOH) (1.0 equiv)

Protocol Steps
  • Preparation: In a flame-dried flask under

    
    , dissolve the aldehyde (1.0 equiv) in DCE (
    
    
    
    ).
  • Amine Addition: Add the amine (1.05 equiv).

  • Acid Activation: Add Acetic Acid (1.0 equiv).

    • Why? Promotes dehydration of the hemiaminal to the iminium ion.

  • Imine Formation: Stir at Room Temperature (20-25°C) for 30–60 minutes.

    • Note: Do not heat. Heating increases

      
       risk.[2]
      
  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for disappearance of the imine intermediate.

  • Quench: Quench carefully with saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over

    
    .
    
Method B: Titanium(IV) Isopropoxide /

Best for: Weakly nucleophilic amines (anilines), hydrochlorides, or sterically hindered amines. Mechanism:


 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.
Reagents
  • Substrate: 5-Bromo-6-fluoropyridine-2-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: THF (dry)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
Protocol Steps
  • Complexation: In a dried flask under

    
    , mix the aldehyde (1.0 equiv) and amine (1.1 equiv) in dry THF.
    
  • Titanium Addition: Add

    
     (1.5 equiv) dropwise.
    
    • Observation: The solution often changes color (yellow/orange) indicating imine/titanium complex formation.

  • Stirring: Stir at RT for 6–12 hours (or overnight) to ensure complete imine formation.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 equiv) carefully.
    
    • Optional: Can also use Ethanol as a co-solvent at this stage to solubilize

      
      .
      
  • Quench (Critical): Add water (or 1N NaOH) dropwise. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Rinse the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Decision Matrix: Choosing the Right Protocol

Use this logic flow to select the optimal method for your specific amine partner.

DecisionTree Question Is the Amine Sterically Hindered or Weak? No No (e.g., Benzylamine, Piperidine) Question->No Yes Yes (e.g., Aniline, t-Butylamine) Question->Yes MethodA Method A: STAB (Mild, Standard) No->MethodA MethodB Method B: Ti(OiPr)4 (Strong Activation) Yes->MethodB

Figure 2: Workflow for selecting the appropriate reductive amination condition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product contains no Fluorine (

mass)

Displacement.
The amine attacked C6 instead of the aldehyde.
1. Lower reaction temperature (0°C).2. Reduce amine equivalents to 1.0.3. Switch to Method A (Method B is more Lewis Acidic/activating).
Low Conversion (Aldehyde remaining) Incomplete Imine Formation. Equilibrium favors aldehyde.1. Add molecular sieves (4Å) to Method A.2. Switch to Method B (Titanium drives equilibrium).
Alcohol Byproduct (Aldehyde Reduction) Reducing agent too strong or added too early. 1. Ensure STAB is used, not

(unless Method B).2. Allow longer pre-stir time for imine formation before adding reductant.
De-bromination (Loss of Br) Over-reduction. (Rare with STAB).Avoid catalytic hydrogenation (Pd/C +

) protocols, as these will cleave the C-Br bond.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][1][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7][1][4][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[7][4][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7][8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Refer to Chapter on Nucleophilic Aromatic Substitution regarding fluoropyridine reactivity).

Sources

Application

SNAr nucleophilic substitution of fluorine in 5-Bromo-6-fluoropyridine-2-carbaldehyde

Application Note: Chemoselective Functionalization of 5-Bromo-6-fluoropyridine-2-carbaldehyde Abstract & Strategic Value This guide details the protocols for the nucleophilic aromatic substitution ( ) of 5-Bromo-6-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 5-Bromo-6-fluoropyridine-2-carbaldehyde

Abstract & Strategic Value

This guide details the protocols for the nucleophilic aromatic substitution (


) of 5-Bromo-6-fluoropyridine-2-carbaldehyde . This scaffold is a "privileged intermediate" in drug discovery (e.g., PROTAC linkers, kinase inhibitors) because it offers three distinct vectors for diversification:
  • C6-Fluorine: Highly activated for

    
     displacement by amines/alkoxides.
    
  • C5-Bromine: Retained for subsequent Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C2-Aldehyde: Available for reductive amination, olefination, or heterocycle formation.

Key Challenge: The primary challenge is chemoselectivity. Users must displace the fluorine atom without affecting the bromine or condensing amines with the aldehyde to form stable imines/aminals.

Mechanistic Logic & Regioselectivity

The Activation Hierarchy

The pyridine ring is electron-deficient, but the positioning of substituents dictates reactivity.

  • C6-Fluorine (The Target): Located ortho to the ring nitrogen.[1] The electronegative nitrogen stabilizes the negative charge in the Meisenheimer intermediate. Additionally, the high electronegativity of fluorine (

    
    ) lowers the energy of the transition state (Element Effect), making it the supreme leaving group for 
    
    
    
    in this system (
    
    
    ).
  • C5-Bromine (The Bystander): Located meta to the ring nitrogen. It lacks the resonance stabilization required for

    
     and remains inert under standard nucleophilic conditions.
    
  • C2-Aldehyde: Acts as a strong Electron Withdrawing Group (EWG), globally activating the ring, but poses a risk of side reactions (imine formation) with primary amines.

Reaction Pathway Visualization

SNAr_Mechanism cluster_selectivity Chemoselectivity Rules Substrate 5-Bromo-6-fluoropyridine- 2-carbaldehyde TS Meisenheimer Complex (Stabilized by N1) Substrate->TS Attack at C6 Nu Nucleophile (Nu-) Nu->TS Product 6-Substituted Product TS->Product Re-aromatization Leaving Fluoride (F-) TS->Leaving Rule1 C6-F: Reacts (Ortho to N) Rule2 C5-Br: Inert (Meta to N)

Figure 1: Mechanistic pathway highlighting the exclusive attack at the C6 position due to ortho-stabilization by the pyridine nitrogen.

Experimental Protocols

Solvent & Base Selection Guide

Proper solvent choice is critical to balance solubility with reaction rate.

SolventDielectric ConstantSuitabilityNotes
DMSO 46.7High Best for rapid rates; difficult to remove.
DMF 36.7High Standard choice; easy aqueous workup.
Acetonitrile 37.5Medium Good for milder bases; easier evaporation.
THF 7.5Low Often too slow for this substrate unless heated.
Protocol A: Secondary Amines (Direct Displacement)

Best for: Morpholine, Piperidine, Piperazine derivatives. Rationale: Secondary amines cannot form stable imines, eliminating the primary side reaction.

Materials:

  • Substrate: 1.0 equiv (e.g., 100 mg)

  • Amine: 1.2 equiv[2]

  • Base: DIPEA (2.0 equiv) or

    
     (1.5 equiv)
    
  • Solvent: DMF (anhydrous, 0.2 M concentration)

Procedure:

  • Dissolution: In a vial equipped with a stir bar, dissolve 5-Bromo-6-fluoropyridine-2-carbaldehyde in DMF.

  • Addition: Add the base followed by the secondary amine dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 2 hours.

    • Note: If conversion is <50% after 2h (monitor by TLC/LCMS), heat to 50°C. Do not exceed 80°C to avoid aldehyde degradation.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[2]
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Primary Amines (The "Protection-First" Strategy)

Best for: Aniline, Benzylamine, Alkylamines. Rationale: Primary amines will attack the aldehyde (C2) faster than the fluoride (C6). You must protect the aldehyde as an acetal first.

Step 1: Acetal Protection

  • Reflux substrate (1.0 equiv) with Ethylene Glycol (5.0 equiv) and pTSA (cat.) in Toluene with a Dean-Stark trap for 4h.

  • Isolate the 2-(1,3-dioxolan-2-yl)-5-bromo-6-fluoropyridine .

Step 2:


 Reaction 
  • Dissolve protected intermediate in DMSO.

  • Add Primary Amine (1.2 equiv) and

    
     (2.0 equiv).
    
  • Heat to 80°C for 4-6 hours.

  • Workup as described in Protocol A.

Step 3: Deprotection (Optional)

  • Treat the product with 1N HCl in THF/Water at RT for 1h to restore the aldehyde.

Protocol C: Alkoxides (Ether Synthesis)

Best for: Methoxide, Ethoxide, Phenoxides.

Procedure:

  • Preparation: If using an alcohol (e.g., Benzyl alcohol), pre-form the alkoxide by treating with NaH (1.1 equiv) in THF at 0°C for 30 min.

  • Coupling: Add the substrate solution (in THF) to the pre-formed alkoxide at 0°C.

    • Critical: Keep temperature low (0°C to RT) to prevent Cannizzaro reaction or attack on the aldehyde.

  • Quench: Quench with saturated

    
     immediately upon completion.
    

Decision Tree & Workflow

Workflow Start Start: 5-Bromo-6-fluoropyridine- 2-carbaldehyde CheckNu Identify Nucleophile Type Start->CheckNu SecAmine Secondary Amine (Morpholine, etc.) CheckNu->SecAmine PriAmine Primary Amine (Aniline, etc.) CheckNu->PriAmine Oxygen Alkoxide/Phenol CheckNu->Oxygen Direct Protocol A: Direct SNAr (DMF, DIPEA, RT) SecAmine->Direct Protect Protocol B: 1. Acetal Protection 2. SNAr (Heat) 3. Deprotection PriAmine->Protect Avoid Imine! Cold Protocol C: Pre-form Alkoxide (THF, 0°C) Oxygen->Cold Control Temp

Figure 2: Operational decision matrix for selecting the correct experimental condition based on nucleophile class.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Black/Tar formation Decomposition of aldehyde; polymerization.Lower temperature; switch solvent to Acetonitrile; ensure inert atmosphere (

).
No Reaction (SM recovered) Nucleophile too weak or steric hindrance.Switch base to

(Cesium effect); increase temp to 60°C; use DMSO.
Imine Formation (New spot on TLC) Primary amine attacking aldehyde.STOP. Switch to Protocol B (Acetal protection).
Hydrolysis (OH product) Wet solvent or hygroscopic base.Use anhydrous solvents; dry reagents; add 3Å molecular sieves.

References

  • National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. PMC.[3] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). SNAr displacement of fluorine from pentafluoropyridine.[4] J. Chem. Soc., Chem. Commun. Retrieved from [Link]

  • Wikipedia. Nucleophilic aromatic substitution.[3][5] Retrieved from [Link]

  • Stroup, B. W., et al. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.[6] Org.[2][3][7][8] Lett. (2007).[6] Retrieved from [Link]

Sources

Method

Application Note: Orthogonal Functionalization of 5-Bromo-2-Fluoropyridine Scaffolds

Topic: Selective Functionalization of 5-Bromo vs. 6-Fluoro Positions in Pyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Functionalization of 5-Bromo vs. 6-Fluoro Positions in Pyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Executive Summary

The 5-bromo-2-fluoropyridine scaffold (often referred to as 5-bromo-6-fluoropyridine depending on substitution nomenclature) represents a "privileged structure" in medicinal chemistry.[1] It offers two distinct electrophilic sites with orthogonal reactivity profiles.[2] This guide details the chemoselective exploitation of these sites: the C2(6)-Fluorine position, which is highly activated for Nucleophilic Aromatic Substitution (


), and the C5(3)-Bromine  position, which is primed for Transition Metal-Catalyzed Cross-Coupling (TMCC).[1] By understanding the mechanistic divergence between these two sites, researchers can program the sequential assembly of complex bi-aryl and heteroaryl systems with high regiocontrol.

Mechanistic Grounding & Reactivity Profile

To achieve selectivity, one must exploit the specific electronic and steric properties of the pyridine ring.

The "Fluorine Effect" in (C2/C6 Position)

The position adjacent to the nitrogen (C2 or C6) is electron-deficient due to the inductive withdrawal of the nitrogen atom (


-effect) and the ability of the nitrogen lone pair to accept electron density in resonance structures.
  • Why Fluorine? Although fluorine has a very strong C-F bond (approx. 116 kcal/mol), it is the most reactive halogen for

    
     at the ortho-position.
    
  • Mechanism: The rate-determining step in

    
     is the nucleophilic addition, not the elimination.[3] The high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate more effectively than Cl, Br, or I.
    
  • Result: Nucleophiles (amines, alkoxides, thiols) attack C2-F preferentially.[1] The C5-Br bond remains intact because the C5 position is not sufficiently electron-deficient to support the Meisenheimer complex, and Br is a poorer activating group for the addition step.

The "Bond Strength" Control in Cross-Coupling (C5 Position)

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) proceeds via Oxidative Addition (OA).[1]

  • Why Bromine? OA rates generally correlate inversely with carbon-halogen bond strength: C-I > C-Br (~68 kcal/mol) > C-Cl > C-F.[1]

  • Mechanism: Pd(0) inserts into the C-Br bond much faster than the C-F bond. The C-F bond is virtually inert to standard Pd(0) sources (e.g.,

    
     or 
    
    
    
    ) due to its high bond dissociation energy.[1]
  • Result: Cross-coupling occurs exclusively at C5-Br.[1]

Reactivity Visualization

The following diagram maps the electronic decision tree for this scaffold.

ReactivityMap Substrate 5-Bromo-2-Fluoropyridine PathA_Cond Nucleophile (H-Nu) Base, Heat Substrate->PathA_Cond Route A: SNAr PathB_Cond Pd(0) Catalyst Boronic Acid, Base Substrate->PathB_Cond Route B: Suzuki Inter_A Meisenheimer Complex (Stabilized by F) PathA_Cond->Inter_A Product_A 2-Substituted-5-Bromopyridine (Br Intact) Inter_A->Product_A - HF Inter_B Oxidative Addition (Facilitated by weak C-Br) PathB_Cond->Inter_B Product_B 2-Fluoro-5-Arylpyridine (F Intact) Inter_B->Product_B Transmetallation & Red. Elim.

Caption: Divergent reactivity pathways. Route A exploits electronegativity for nucleophilic attack; Route B exploits bond lability for metal insertion.

Strategic Workflows

The choice of which reaction to perform first depends on the stability of the introduced functional group.

SequenceAdvantageRisk/Consideration
1.


2. Suzuki
Preferred Route. Most nucleophiles (amines/ethers) are stable to subsequent Pd-coupling conditions.[1]If the nucleophile is bulky, it may sterically hinder the subsequent Suzuki coupling if the positions are vicinal (e.g., 3-bromo-2-substituted).[1]
1. Suzuki

2.

Useful if the nucleophile is sensitive to Pd or if the biaryl system is needed to activate the ring further.The biaryl product is electron-richer than the starting material, potentially slowing down the subsequent

step.

Experimental Protocols

Protocol A: C2-Selective (Displacement of Fluorine)

Objective: Install an amine or alkoxide at the 2-position while preserving the 5-bromo handle.[1]

Materials:

  • Substrate: 5-Bromo-2-fluoropyridine (1.0 equiv)[1]

  • Nucleophile: Morpholine, Piperidine, or Primary Amine (1.1–1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (for organic soluble amines)[1]
    
  • Solvent: DMSO (anhydrous) or NMP[1]

  • Temp: 80°C – 100°C[1]

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 5-bromo-2-fluoropyridine (1.0 mmol, 176 mg) in DMSO (3 mL).

  • Addition: Add

    
     (2.0 mmol, 276 mg) followed by the amine nucleophile (1.1 mmol).
    
    • Expert Tip: If using a volatile amine, use a sealed tube.[1]

  • Reaction: Heat the mixture to 80°C. Monitor by LCMS or TLC.

    • Endpoint: Look for the disappearance of the starting material (

      
       176/178). Product will show mass shift corresponding to Nu addition – HF.
      
    • Note: The Br pattern (1:1 doublet) must be preserved in the product mass spectrum.

  • Workup: Cool to RT. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMSO.

  • Purification: Dry over

    
    , concentrate, and purify via silica flash chromatography (Hex/EtOAc).
    

Self-Validation Check:

  • Success:

    
     NMR shows loss of the distinctive C2-F coupling patterns.
    
  • Failure (Hydrolysis): If a peak at mass ~174/176 (

    
     for 5-bromo-2-pyridone) appears, the solvent was wet, and hydroxide displaced the fluorine.[1] Ensure anhydrous DMSO is used.
    
Protocol B: C5-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl group at C5 while preserving the C2-Fluorine.[1]

Materials:

  • Substrate: 5-Bromo-2-fluoropyridine (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)[1]

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
    [1]
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

  • Temp: 80°C – 90°C[1]

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane and 2M

    
     with nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.
    
  • Assembly: In a reaction tube, combine the pyridine substrate (1.0 mmol), boronic acid (1.1 mmol), and Pd catalyst (5 mol%).

  • Solvent Addition: Add Dioxane (4 mL) and aqueous base (1.5 mL). Seal the tube under nitrogen.

  • Reaction: Heat to 85°C for 4–12 hours.

    • Expert Tip: Do not overheat (>100°C) or use strong alkoxide bases (like NaOtBu), as these can force the displacement of the Fluorine atom or cause hydrodehalogenation.[1]

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water.[2] Extract and concentrate.[2]

Self-Validation Check:

  • Success: Retention of the Fluorine atom is confirmed by

    
     NMR (characteristic coupling to C3-H) or 
    
    
    
    NMR (signal remains approx -70 to -80 ppm).[1]
  • Failure (

    
     Side Reaction):  If the product mass indicates substitution of F by OH or alkoxide, the temperature was too high or the base too strong.
    
Protocol C: One-Pot Telescoped Sequence ( Suzuki)

Advanced Workflow for High Throughput[1]

This protocol performs nucleophilic substitution followed by cross-coupling without isolating the intermediate.

  • Step 1 (

    
    ):  Combine 5-bromo-2-fluoropyridine and Amine (1.0 equiv) with 
    
    
    
    (3.0 equiv) in DMA (Dimethylacetamide). Heat at 80°C until conversion is complete (1-2 h).
  • Transition: Cool to RT. Do not work up.

  • Step 2 (Suzuki): Add the Aryl Boronic Acid (1.2 equiv) and Pd catalyst (e.g., XPhos Pd G3 or

    
    ).[1]
    
    • Note: The

      
       from Step 1 serves as the base for the Suzuki coupling.
      
    • Solvent: Add a small amount of water (10% v/v) to solubilize the phosphate base for the Suzuki step.

  • Reaction: Heat to 100°C for 4 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization (Expert Tips)

IssueCauseSolution
Loss of Fluorine during Suzuki Base-mediated

Switch from carbonate bases to anhydrous

or

.[1] Avoid water/alcohol cosolvents if possible.
Hydrolysis (Pyridone formation) Wet solvents in

Use molecular sieves in DMSO/DMF.[1] Hydroxide is a potent nucleophile for fluoropyridines.
Low Conversion in Suzuki Poisoned CatalystThe pyridine nitrogen can coordinate Pd. Use bidentate ligands (dppf, Xantphos) or "throw-away" ligands (

) in higher loading.[1]
Regio-scrambling Halogen DanceRare for this scaffold, but avoid Lithium-Halogen exchange (n-BuLi) conditions unless strictly temperature controlled (-78°C).

References

  • Mechanistic Insight on Halopyridines

    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[1][2][4][5]

    • Source: Schlosser, M. et al. Eur. J. Org.[1] Chem.2005 .[4][6]

    • URL:[Link][1]

  • Selectivity in Cross-Coupling

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Fairlamb, I. J. S.[1] Chem. Soc. Rev.2011 .[5]

    • URL:[Link]

  • Practical

    
     Applications: 
    
    • Title: Nucleophilic Aromatic Substitution (SNAr)
    • Source: BenchChem Application Notes.[2]

  • Chemoselectivity in Dihalo-pyridines

    • Title: Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.[1][7]

    • Source: Stroup, B. W. et al. Org.[1][7] Lett.2007 .[7]

    • URL:[Link][1]

Sources

Application

Preparation of bicyclic heterocycles from 5-Bromo-6-fluoropyridine-2-carbaldehyde

Executive Summary This guide details the synthetic utility of 5-Bromo-6-fluoropyridine-2-carbaldehyde (CAS: 31181-90-5) as a linchpin scaffold for generating fused bicyclic heterocycles. Specifically, we focus on the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 5-Bromo-6-fluoropyridine-2-carbaldehyde (CAS: 31181-90-5) as a linchpin scaffold for generating fused bicyclic heterocycles. Specifically, we focus on the preparation of 6-bromopyrazolo[1,5-a]pyridine and its subsequent functionalization.

The orthogonal reactivity profile of this starting material—featuring an electrophilic aldehyde, a nucleophile-sensitive fluorine, and a cross-coupling-ready bromine—allows for rapid access to high-value medicinal chemistry cores found in kinase inhibitors (e.g., JAK, c-Met). This note provides validated protocols for cyclization and downstream library generation.

Chemo-Structural Analysis & Reactivity Map

The utility of 5-Bromo-6-fluoropyridine-2-carbaldehyde lies in its "Tri-Vector" reactivity. The fluorine atom at the C6 position is activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the pyridine nitrogen and the para-aldehyde group.

Reactivity Logic:

  • C2-Aldehyde: Serves as the initial anchor for condensation (e.g., with hydrazines or amines).

  • C6-Fluorine: Acts as the electrophilic site for ring closure via intramolecular

    
    .
    
  • C5-Bromine: Remains intact during cyclization, serving as a handle for late-stage diversification (Suzuki/Buchwald coupling).

ReactivityMap SM 5-Bromo-6-fluoropyridine- 2-carbaldehyde Aldehyde C2-Aldehyde (Condensation Anchor) SM->Aldehyde Fluorine C6-Fluorine (SNAr Cyclization) SM->Fluorine Bromine C5-Bromine (Cross-Coupling Handle) SM->Bromine Hydrazone Formation Hydrazone Formation Aldehyde->Hydrazone Formation Ring Closure (Bicycle) Ring Closure (Bicycle) Fluorine->Ring Closure (Bicycle) Library Expansion Library Expansion Bromine->Library Expansion

Figure 1: Orthogonal reactivity vectors of the starting scaffold.

Protocol A: Synthesis of 6-Bromopyrazolo[1,5-a]pyridine

This protocol describes the formation of the pyrazolo[1,5-a]pyridine core. The reaction proceeds via a one-pot condensation of hydrazine with the aldehyde, followed by base-mediated intramolecular displacement of the fluorine.

Target Molecule: 6-Bromopyrazolo[1,5-a]pyridine Mechanism: Condensation


 Hydrazone 

Intramolecular

.
Materials & Reagents
ReagentEquiv.Role
5-Bromo-6-fluoropyridine-2-carbaldehyde 1.0Limiting Reagent
Hydrazine Hydrate (64-80%) 1.5 - 2.0Nucleophile / Cyclization Agent
Ethanol (EtOH) SolventReaction Medium (0.2 M)
Triethylamine (

)
1.2Base (Proton Scavenger)
Water / Brine WorkupPurification
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromo-6-fluoropyridine-2-carbaldehyde (1.0 equiv) in Ethanol (concentration ~0.2 M).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add Hydrazine Hydrate

Technical Notes & Optimization

Troubleshooting

Improving yield of SNAr reactions with 5-Bromo-6-fluoropyridine-2-carbaldehyde

Ticket ID: SNAR-PYR-0056F Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are encountering yield issues with 5-Bromo-6-fluoropyridine-2-carbaldehyde d...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SNAR-PYR-0056F Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering yield issues with 5-Bromo-6-fluoropyridine-2-carbaldehyde during Nucleophilic Aromatic Substitution (SNAr). This scaffold is chemically deceptive: while the C6-fluorine is highly activated for substitution, the C2-aldehyde presents a potent electrophilic trap that competes with the desired reaction pathway.

This guide moves beyond standard protocols to address the chemoselectivity and stability challenges inherent to this specific substrate.

Module 1: The Reactivity Landscape (Diagnostics)

Before optimizing, you must diagnose which failure mode is occurring. This substrate has three distinct reactive sites that dictate the outcome.[1]

The Substrate Architecture
PositionGroupRole in SNArRisk Factor
C6 Fluorine Primary Electrophile. Activated by the ortho-Nitrogen and the electron-withdrawing nature of the ring.Hydrolysis: Can be replaced by OH⁻ (from wet solvents) to form the pyridone.
C2 Aldehyde Activator & Competitor. Increases ring electrophilicity (-I effect) but is highly susceptible to nucleophilic attack.Chemoselectivity: Forms imines (with amines) or hemiacetals (with alcohols).
C5 Bromine Spectator. Generally unreactive in SNAr conditions compared to C6-F.None (usually): Stable under standard SNAr heating (<100°C).
Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired SNAr pathway and the parasitic side reactions caused by the aldehyde.

ReactionLandscape Substrate 5-Bromo-6-fluoro pyridine-2-carbaldehyde Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer Attack at C6-F (Irreversible) Imine Schiff Base / Imine (Side Product) Substrate->Imine Attack at C2-CHO (If R-NH2 used) Hemiacetal Hemiacetal (Reversible Trap) Substrate->Hemiacetal Attack at C2-CHO (If R-OH used) Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Substrate Reacts with Product Desired S_NAr Product Meisenheimer->Product - F⁻

Figure 1: Reaction landscape showing the competition between the irreversible SNAr pathway (Blue/Green) and reversible aldehyde additions (Red).

Module 2: Troubleshooting & FAQs

Scenario A: "I am using a primary amine, and my yield is <30%."

Diagnosis: You are likely forming the Schiff base (Imine) . The amine nitrogen attacks the aldehyde carbon (C2) faster than the fluorinated carbon (C6).

  • Fix 1 (The "Soft" Approach): Lower the temperature (0°C to RT) and add the amine slowly. SNAr on fluoropyridines is often fast enough at RT.

  • Fix 2 (The "Hard" Approach): Protect the aldehyde first (see Protocol B). This is the only way to guarantee >80% yield with reactive primary amines.

Scenario B: "I see a byproduct with Mass M+16 or M+18."

Diagnosis: You have hydrolysis or oxidation .

  • M+16 (Oxidation): Your aldehyde oxidized to a carboxylic acid.[2] This happens if the reaction is open to air or if you used technical grade solvents with peroxides.

    • Solution: Degas solvents with N2/Ar.

  • M+18 (Hydrolysis): Trace water attacked the C6-F to form the 6-hydroxy-pyridine (pyridone).

    • Solution: Use anhydrous solvents (DMF/DMSO) and store your base (e.g., Cs2CO3) in a desiccator. Fluorine is a "hard" leaving group and is sensitive to "hard" nucleophiles like water.

Scenario C: "My reaction turns black/tarry upon heating."

Diagnosis: Aldehyde polymerization (Cannizzaro or aldol-type reactions) triggered by strong bases and heat.

  • Fix: Switch bases. Avoid strong alkoxides (NaOEt, KOtBu) or hydroxides. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or mild inorganic bases like K₂CO₃ .

Module 3: Optimized Protocols

Method A: Direct SNAr (For Secondary Amines & Thiols)

Best for nucleophiles that cannot form stable imines (e.g., morpholine, thiophenols).

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.1 equiv

  • Base: DIPEA (2.0 equiv) or K₂CO₃ (1.5 equiv)

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step:

  • Dissolve 5-Bromo-6-fluoropyridine-2-carbaldehyde in anhydrous DMF under Nitrogen.

  • Add DIPEA. Note: Do not use TEA; DIPEA is sterically bulkier and less likely to interact with the aldehyde.

  • Cool to 0°C . (Crucial step to suppress side reactions).

  • Add the nucleophile dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS.

  • Only if no reaction occurs after 4h: Heat to 50°C. Do not exceed 80°C.

Method B: Protection-First Strategy (For Primary Amines)

Mandatory for primary amines to prevent polymerization and imine formation.

Phase 1: Protection

  • Reflux substrate with ethylene glycol (5 equiv) and catalytic p-TsOH in Toluene using a Dean-Stark trap.

  • Result: 5-Bromo-6-fluoropyridine-2-cyclic-acetal . The aldehyde is now "masked."

Phase 2: SNAr

  • React the protected substrate with your primary amine (1.2 equiv) and K₂CO₃ in DMSO at 80°C.

  • Since the aldehyde is gone, you can heat this reaction aggressively without side products.

  • Yields typically exceed 85%.[3]

Phase 3: Deprotection

  • Treat with 1M HCl/THF (1:1) at RT for 1 hour to restore the aldehyde.

Module 4: Decision Logic

Use this flow to determine the correct experimental setup for your specific nucleophile.

DecisionTree Start Start: Select Nucleophile TypeCheck Nucleophile Type? Start->TypeCheck PrimAmine Primary Amine (R-NH2) TypeCheck->PrimAmine SecAmine Secondary Amine (R2-NH) TypeCheck->SecAmine Alkoxide Alkoxide/Thiol (RO- / RS-) TypeCheck->Alkoxide RiskHigh HIGH RISK: Imine Formation PrimAmine->RiskHigh RiskMed MED RISK: Enamine/Aminal SecAmine->RiskMed RiskLow LOW RISK: Direct SNAr OK Alkoxide->RiskLow ActionProtect USE METHOD B: Protect Aldehyde (Acetal) RiskHigh->ActionProtect ActionDirect USE METHOD A: Cold Addition, DIPEA Base RiskMed->ActionDirect RiskLow->ActionDirect

Figure 2: Decision matrix for selecting the appropriate protocol based on nucleophile class.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: New York, 2013. (Chapter 13: Aromatic Nucleophilic Substitution).

  • Caroon, J. M.; et al. "Nucleophilic Substitution of 2-Fluoropyridines." J. Med. Chem.2006 , 49, 2628. (Demonstrates the high reactivity of 2-fluoro/6-fluoropyridines in SNAr).

  • Loudon, G. Organic Chemistry, 6th Ed.; Roberts and Company: Colorado, 2016. (Mechanisms of Imine formation vs. Substitution).

  • BenchChem. "Application Notes: SNAr Reactions on Fluoropyridines." (General protocols for fluoropyridine reactivity).

Sources

Optimization

Stability of 5-Bromo-6-fluoropyridine-2-carbaldehyde in basic conditions

Welcome to the technical support guide for 5-Bromo-6-fluoropyridine-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-6-fluoropyridine-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block in their synthetic workflows. This guide provides in-depth answers to common stability issues, particularly in the presence of basic reagents, and offers robust troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent reactivity and handling of 5-Bromo-6-fluoropyridine-2-carbaldehyde.

Q1: Why is 5-Bromo-6-fluoropyridine-2-carbaldehyde particularly sensitive to basic conditions?

The heightened sensitivity of this aldehyde to bases stems from the potent electron-withdrawing nature of its substituents and the pyridine ring itself.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the entire aromatic system.

  • Halogen Substituents: The fluorine and bromine atoms further withdraw electron density through strong inductive effects. The fluorine atom at the C6 position, being ortho to the nitrogen, has a particularly pronounced effect.

  • Cumulative Effect: This combination of electron-withdrawing forces makes the carbonyl carbon of the aldehyde group exceptionally electrophilic (electron-poor). Consequently, it is highly susceptible to attack by nucleophiles, including common bases like hydroxide ions.

Q2: What is the primary degradation pathway for this aldehyde in the presence of strong bases?

The most common degradation pathway under basic conditions is the Cannizzaro reaction . This reaction is characteristic of aldehydes that lack an α-hydrogen, a feature of 5-Bromo-6-fluoropyridine-2-carbaldehyde.[1][2]

The Cannizzaro reaction involves a base-induced disproportionation where two molecules of the aldehyde react to produce one molecule of a primary alcohol and one molecule of a carboxylic acid.[1][3]

Mechanism:

  • A hydroxide ion (or other strong base) attacks the electrophilic carbonyl carbon of the aldehyde.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule.

  • This redox process results in the formation of 5-bromo-6-fluoropicolinic acid and (5-bromo-6-fluoropyridin-2-yl)methanol.[4]

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Redox) cluster_step3 Step 3: Product Formation Aldehyde1 Aldehyde (Molecule 1) Intermediate Tetrahedral Intermediate Aldehyde1->Intermediate Base OH⁻ (Base) Base->Aldehyde1 Nucleophilic Attack Aldehyde2 Aldehyde (Molecule 2) Intermediate->Aldehyde2 Hydride Transfer CarboxylicAcid Carboxylic Acid Salt Intermediate->CarboxylicAcid Alkoxide Alkoxide Aldehyde2->Alkoxide Alcohol Primary Alcohol Alkoxide->Alcohol Protonation from Solvent

Caption: Mechanism of the Cannizzaro Reaction.

Q3: Besides the Cannizzaro reaction, are other side reactions possible?

Yes, while the Cannizzaro reaction is often predominant, other base-induced side reactions can occur:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards SNAr by the electron-withdrawing groups. A strong nucleophilic base like hydroxide could potentially displace the fluoride or bromide atom. The C6 position (bearing the fluorine) is particularly activated by the adjacent nitrogen, making the C-F bond susceptible to cleavage.

  • Aldol-type Condensations (if applicable): While the aldehyde itself cannot enolize, if other enolizable carbonyl compounds are present in the reaction mixture, the strong base can catalyze undesired cross-aldol condensations.

  • Polymerization: In the presence of very strong bases or high temperatures, complex decomposition or polymerization pathways can lead to intractable tars.

Q4: Which bases are recommended for reactions with this aldehyde to minimize degradation?

The choice of base is critical. Strong, nucleophilic bases like NaOH, KOH, and alkoxides (e.g., NaOMe, KOtBu) should be avoided or used with extreme caution. Weaker, less nucleophilic, or sterically hindered bases are strongly preferred.

BaseTypepKa (Conjugate Acid)Recommendation
Potassium Hydroxide (KOH) Strong, Nucleophilic~15.7Not Recommended : High risk of Cannizzaro reaction.
Sodium Methoxide (NaOMe) Strong, Nucleophilic~15.5Not Recommended : High risk of Cannizzaro and SNAr.
Potassium Carbonate (K₂CO₃) Weak, Moderately Nucleophilic~10.3Recommended : Good for general purposes where mild basicity is required.
Caesium Carbonate (Cs₂CO₃) Weak, Moderately Nucleophilic~10.3Highly Recommended : Often more effective than K₂CO₃ due to higher solubility and cation effects.
Triethylamine (Et₃N) Amine, Sterically Hindered~10.7Recommended : Good non-nucleophilic organic base for scavenging acid.
DIPEA (Hünig's Base) Amine, Highly Hindered~11Highly Recommended : Excellent non-nucleophilic organic base.

Troubleshooting Guide

This section provides structured solutions to common problems encountered during reactions involving 5-Bromo-6-fluoropyridine-2-carbaldehyde.

Issue 1: My reaction suffers from low yield and a complex product mixture. I suspect aldehyde degradation.

Root Cause Analysis: This is a classic symptom of aldehyde instability, likely due to the Cannizzaro reaction or other base-induced side reactions. The first step is to confirm this hypothesis and then implement strategies to mitigate the issue.

Troubleshooting_Workflow Start Low Yield / Complex Mixture Hypothesis Hypothesis: Aldehyde Degradation? Start->Hypothesis Step1 Protocol 1: Run Diagnostic Control Hypothesis->Step1 Confirm Step2 Analyze by LC-MS / TLC Step1->Step2 Result Cannizzaro Products Detected? Step2->Result Step3 Protocol 2: Implement Mitigation Strategies Result->Step3 Yes NoDeg Degradation Not Observed. Re-evaluate other reaction parameters. Result->NoDeg No Step4 Optimize Reaction Conditions Step3->Step4 End Improved Yield and Purity Step4->End

Caption: Troubleshooting workflow for low reaction yield.

Protocol 1: Diagnostic Control Experiment to Confirm Degradation

This protocol is designed to isolate and confirm the instability of the aldehyde under your specific reaction conditions.

Objective: To determine if 5-Bromo-6-fluoropyridine-2-carbaldehyde degrades when exposed to the base in the absence of other coupling partners.

Methodology:

  • Setup: To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the solvent used in your primary reaction.

  • Reagents: Add 5-Bromo-6-fluoropyridine-2-carbaldehyde (1.0 equivalent).

  • Base Addition: Add the base you are using (e.g., K₂CO₃, 1.5 equivalents).

  • Conditions: Stir the mixture at the same temperature and for the same duration as your original failed experiment.

  • Sampling & Analysis:

    • Take an aliquot of the reaction mixture at t=0 and another at the reaction's endpoint.

    • Analyze both samples by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • On TLC: Look for the disappearance of the starting aldehyde spot and the appearance of new, more polar spots.

    • On LC-MS: Search for the masses corresponding to the expected Cannizzaro products:

      • Carboxylic Acid: 5-bromo-6-fluoropicolinic acid (Expected Mass: [M-H]⁻)

      • Alcohol: (5-bromo-6-fluoropyridin-2-yl)methanol (Expected Mass: [M+H]⁺)

Protocol 2: Mitigation Strategies for Aldehyde Degradation

If the diagnostic control confirms aldehyde degradation, implement the following changes to your reaction protocol.

Objective: To minimize side reactions and maximize the yield of the desired product.

Methodology:

  • Re-evaluate Base Choice:

    • Switch to a weaker or non-nucleophilic base as detailed in the FAQ table. Caesium carbonate (Cs₂CO₃) or a hindered amine base like DIPEA are excellent starting points.

  • Modify Reagent Addition and Stoichiometry:

    • Slow Addition: Instead of adding the base all at once, add it portion-wise over a significant period. For liquid bases, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the base low, reducing the rate of side reactions.

    • Reverse Addition: Consider adding the aldehyde solution slowly to a mixture of the other reactants and the base.

  • Lower the Reaction Temperature:

    • Side reactions often have a higher activation energy than the desired reaction. Reducing the temperature can significantly slow down the degradation pathways while still allowing the primary reaction to proceed, albeit more slowly.

    • Attempt the reaction at 0 °C. If degradation is still observed, move to lower temperatures such as -20 °C or even -78 °C (dry ice/acetone bath).

  • Ensure Anhydrous Conditions:

    • Water can participate in hydrolysis and other side reactions. Ensure all solvents and reagents are dry and the reaction is run under a strictly inert atmosphere.

By systematically applying these diagnostic and mitigation protocols, you can overcome the inherent stability challenges of 5-Bromo-6-fluoropyridine-2-carbaldehyde and achieve more reliable and high-yielding synthetic outcomes.

References

  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines Explained. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]

  • Valdés-García, G., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Cannizzaro Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-6-fluoropyridine Derivatives

Topic: Removal of Aldehyde Impurities Ticket ID: PYR-PUR-005 Status: Active Support Tier: Senior Application Scientist[1] Executive Summary Removing aldehyde impurities from 5-bromo-6-fluoropyridine derivatives presents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Aldehyde Impurities Ticket ID: PYR-PUR-005 Status: Active Support Tier: Senior Application Scientist[1]

Executive Summary

Removing aldehyde impurities from 5-bromo-6-fluoropyridine derivatives presents a unique chemoselective challenge. Unlike standard aromatic systems, the C6-Fluorine bond is highly activated toward Nucleophilic Aromatic Substitution (


).[1]

Standard aldehyde scavenging protocols often employ primary amines (e.g., benzylamine) or strong nucleophiles.[1] Do not use these. They will displace the fluorine atom, resulting in a complex mixture of amino-pyridine byproducts.

This guide details three chemically orthogonal workflows designed to preserve the C-F and C-Br bonds while quantitatively removing aldehyde contaminants.

Critical Safety & Reactivity Warning

Before initiating any purification, review the reactivity profile of your scaffold.

The "Fluorine Trap": The 6-fluoro position is electron-deficient. In the presence of heat and hard nucleophiles (amines, alkoxides), it undergoes


 rapidly. The 5-bromo position is relatively stable but susceptible to Lithium-Halogen exchange or Palladium insertion; avoid strong reductants.

SNAr_Risk Substrate 5-Bromo-6-fluoropyridine (Target) Result_Bad Side Product: 6-Amino-5-bromopyridine (Fluorine Displaced) Substrate->Result_Bad SNAr Attack Result_Good Target Purified (C-F Bond Intact) Substrate->Result_Good Inert Impurity Aldehyde (Impurity) Impurity->Result_Good Selectively Removed Amine Primary Amine Scavenger (e.g., Benzylamine) Amine->Result_Bad Reacts with C-F Bisulfite Bisulfite / Supported Hydrazide (Recommended) Bisulfite->Result_Good Chemoselective

Figure 1: Reactivity logic demonstrating why standard amine scavengers cause product decomposition via SNAr mechanisms.

Method A: The Bisulfite Wash (Bulk Purification)[1]

Best For: >5g scale, lipophilic products.[1] Mechanism: Formation of a water-soluble bisulfite adduct (


-hydroxy sulfonate) which partitions into the aqueous phase.[1]
The Science

Aldehydes react reversibly with sodium bisulfite (


) to form anionic adducts. 5-Bromo-6-fluoropyridine derivatives are typically lipophilic and weakly basic (

of conjugate acid < 2), meaning they will remain in the organic layer while the adduct washes away.[1]
Protocol
  • Preparation: Dissolve your crude mixture in Ethyl Acetate (EtOAc) . Avoid ethers (Et2O) if possible, as adducts can sometimes precipitate rather than partition.[1]

    • Concentration: ~0.1 M to 0.2 M.

  • The Reagent: Prepare a saturated aqueous solution of

    
     (approx. 40% w/v).
    
  • The Wash:

    • Add 1.5 equivalents of bisulfite solution relative to the estimated aldehyde impurity.

    • Crucial Step: Add a small amount of Ethanol (EtOH) (approx 5-10% of total volume).[1]

    • Why? Bisulfite adduct formation is biphasic. Ethanol acts as a phase transfer catalyst to solubilize the aldehyde at the interface.

  • Agitation: Stir vigorously for 30–60 minutes. Do not just shake in a funnel; time is required for the equilibrium to shift.

  • Separation: Transfer to a separatory funnel.

    • Layer ID: The product is in the Top (Organic) layer. The impurity is in the Bottom (Aqueous) layer.[1][2]

  • Desalting: Wash the organic layer once with brine to remove residual bisulfite.

  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate.
    
Troubleshooting Table
IssueDiagnosisSolution
Emulsion forms Density of fluorinated compounds is high.Add brine to the aqueous layer to increase density difference. Filter through a Celite pad if solids are present.[3]
Precipitate forms The bisulfite adduct is insoluble in water/EtOAc mix.[1]This is good. Filter the solid off (that's your impurity).[1] The filtrate contains your product.
Low Recovery Product might be protonated (rare for this scaffold).[1]Check aqueous pH.[2] If pH < 3, buffer slightly with

to pH ~5.

Method B: Polymer-Supported Scavenging (High Value/Late Stage)

Best For: <1g scale, final step polishing, or when product is water-sensitive. Mechanism: Covalent capture.[1] The aldehyde reacts with a solid-supported sulfonyl hydrazide to form a hydrazone.[4] The impurity stays on the bead; the product flows through.

The Science

Sulfonyl hydrazide resins are superior to amine resins for fluoropyridines.[1] The nucleophilicity of the hydrazide is attenuated by the sulfonyl group, reducing the risk of


 on the C-F bond while remaining highly reactive toward carbonyls.
Protocol
  • Resin Selection: Use Polystyrene-supported Sulfonyl Hydrazide (e.g., PS-TsNHNH2).[1]

    • Loading: Typically 2–3 mmol/g.

  • Stoichiometry: Use 3–5 equivalents of resin relative to the aldehyde impurity.

  • Solvent System: DCM or DCE (Dichloroethane) are ideal.[1] Methanol is acceptable but slower.

  • Incubation:

    • Add resin to the crude solution.

    • Agitate gently (orbital shaker).[1] Do not use magnetic stir bars, which pulverize the resin beads and clog filters.

    • Temperature: Room Temperature.[5][6] Do not heat above 40°C to avoid F-displacement.[1]

    • Time: 4 to 16 hours.

  • Filtration: Filter the mixture through a fritted cartridge or cotton plug.

  • Wash: Rinse the resin with DCM to recover any entrained product.

  • Result: The filtrate contains pure 5-bromo-6-fluoropyridine derivative.

Method C: Chromatographic Resolution (The "Shift" Strategy)[1]

Best For: When the aldehyde and product co-elute (


 difference < 0.1).[1]
Concept:  In-situ derivatization to drastically alter the polarity of the impurity.
Protocol

If Method A or B is unavailable, you can modify the aldehyde inside the crude mixture to make it stick to the silica column.

  • The Reagent: Add Sodium Borohydride (

    
    )  or Polymer-Supported Borohydride .[1]
    
    • Note: While

      
       reduces aldehydes to alcohols, the resulting alcohol is often much more polar than the parent aldehyde and the halogenated pyridine.
      
    • Safety:

      
       is generally safe with aryl bromides/fluorides at 0°C in Methanol. It will not touch the pyridine ring.
      
  • Procedure:

    • Dissolve crude in MeOH at 0°C.

    • Add 0.5 eq

      
       (relative to impurity).[1] Stir 15 min.
      
    • Quench with saturated

      
      .
      
    • Extract into EtOAc.

  • Chromatography: Run your normal column. The impurity (now an alcohol) will have a significantly lower

    
     (more polar) and will likely stay at the baseline while your non-polar fluoropyridine elutes.[1]
    

Decision Matrix

Use this workflow to select the correct method for your specific constraints.

Decision_Tree Start Start: Aldehyde Impurity Detected Scale_Q What is the scale? Start->Scale_Q Large > 5 grams Scale_Q->Large Small < 1 gram Scale_Q->Small Method_A Method A: Bisulfite Extraction Large->Method_A Most Economical Solubility_Q Is product water sensitive? Small->Solubility_Q Method_B Method B: Resin Scavenging Solubility_Q->Method_B Yes (Avoid Water) Method_C Method C: NaBH4 Reduction + Column Solubility_Q->Method_C No (Fastest)

Figure 2: Strategic decision tree for selecting the purification method based on scale and chemical sensitivity.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for bisulfite purification protocols). [1]

  • Biotage. (2020).[1] Isolate and Purify: Strategies for Scavenging in Organic Synthesis. (Technical note on sulfonyl hydrazide resins).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Mechanistic grounding for Nucleophilic Aromatic Substitution on fluoropyridines). [1]

  • Sigma-Aldrich. (2023).[1] Polymer-Supported Scavengers User Guide. (Protocols for PS-TsNHNH2).

Sources

Optimization

Technical Support Center: Reaction Time Optimization for Amine Additions to Fluoropyridines

Core Philosophy: The Kinetic Landscape Welcome to the technical support center. If you are reading this, you are likely facing stalled conversions, unexpected regioselectivity, or long reaction times in your synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Core Philosophy: The Kinetic Landscape

Welcome to the technical support center. If you are reading this, you are likely facing stalled conversions, unexpected regioselectivity, or long reaction times in your synthesis of aminopyridines.

To optimize reaction time, you must understand that amine addition to fluoropyridines is a classic Nucleophilic Aromatic Substitution (SNAr) . Unlike electrophilic substitution, this reaction is governed by the stability of the anionic intermediate (Meisenheimer complex).

The Golden Rule: Reaction rate is determined by the electron-deficiency of the ring at the site of attack and the stabilization of the resulting negative charge.

Mechanism & Energy Profile

The reaction proceeds via an addition-elimination mechanism.[1][2] The first step—nucleophilic attack—is typically rate-determining.[3] Fluorine is the preferred leaving group over chlorine or bromine in SNAr because its high electronegativity inductively destabilizes the ground state and lowers the energy of the transition state for nucleophilic attack.

SNAr_Energy_Profile Start Reactants (Fluoropyridine + Amine) TS1 TS1 (Nucleophilic Attack) Start->TS1 Rate Determining Step Inter Meisenheimer Complex TS1->Inter TS2 TS2 (Fluoride Loss) Inter->TS2 Fast End Product (Aminopyridine) TS2->End

Figure 1: Energy landscape of SNAr amination. Note that TS1 is the highest energy barrier. Optimization efforts must focus on lowering this barrier.

Reactivity & Kinetics (The "Why")

Q1: Why is my 3-fluoropyridine reaction failing while 2-fluoropyridine works in minutes?

Answer: This is a matter of resonance stabilization.

  • 2-Fluoro & 4-Fluoro: The nitrogen atom in the pyridine ring can accept the negative charge during the formation of the Meisenheimer complex. This resonance stabilization dramatically lowers the activation energy.

  • 3-Fluoro: The negative charge cannot be delocalized onto the ring nitrogen. The intermediate is significantly less stable, making the reaction kinetically "forbidden" under standard SNAr conditions.

Recommendation: For 3-fluoropyridines, standard SNAr will not work efficiently. Switch to Buchwald-Hartwig amination (Pd-catalyzed) or use an aryne mechanism (requires strong bases like LDA/LiTMP).

Q2: How does solvent choice impact reaction time?

Answer: Solvent effects are critical in stabilizing the transition state.

  • Polar Aprotic (DMSO, NMP, DMF): These are the gold standard. They solvate the cation of the base (leaving the amine/anion "naked" and more reactive) and stabilize the polar Meisenheimer complex.

  • Protic Solvents (Alcohols): Can be used but often require higher temperatures (reflux). They can H-bond to the amine, slightly reducing its nucleophilicity.

  • Non-polar: Generally ineffective without phase transfer catalysts.

Data Comparison: Solvent Efficiency Reaction: 2-Fluoropyridine + Morpholine (1.2 eq), 100°C

SolventDielectric ConstantRelative RateComments
DMSO 47Fastest (10-30 min) Excellent stabilization of intermediate.
NMP 32FastGood thermal stability; easier workup than DMSO.
DMF 37FastRisk of decomposition at >140°C.
Ethanol 24Slow (Hours)Protic solvation hinders nucleophile.
Toluene 2No ReactionRequires Pd-catalysis.

Experimental Optimization (The "How")

Protocol 1: Microwave-Assisted Synthesis (Recommended)

Microwave irradiation is superior for fluoropyridine aminations. It allows for rapid superheating of polar solvents, pushing the reaction over the activation barrier in minutes rather than hours.

Standard Protocol:

  • Vial: 2-5 mL microwave vial with a magnetic stir bar.

  • Reagents:

    • Fluoropyridine (1.0 equiv)[1]

    • Amine (1.2 - 1.5 equiv)

    • Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: NMP or DMSO (concentration 0.2 - 0.5 M).

  • Conditions:

    • Temp: 100°C - 150°C (Start at 120°C).

    • Time: 10 - 20 minutes.

    • Power: Dynamic mode (high absorption).

  • Workup: Dilute with water/brine, extract with EtOAc.

Protocol 2: Thermal Optimization (Conventional Heating)

If microwave is unavailable, concentration is your lever.

  • Increase concentration to 1.0 M - 2.0 M to increase collision frequency.

  • Use a sealed tube to allow heating above the solvent's boiling point (e.g., THF at 80°C).

Advanced Troubleshooting (The "What If")

Q3: The reaction is stalled at 50% conversion. Adding more amine doesn't help. Why?

Diagnosis: Product Inhibition or HF Scavenging issues. The byproduct of the reaction is HF (which immediately forms a salt with your base).

  • Base Depletion: If you used 1.0 equiv of base, it is consumed. The protonated amine (salt) is not nucleophilic. Fix: Ensure >2.0 equiv of base is present.

  • Solubility: Inorganic bases (K2CO3) can coat with fluoride salts, stopping reactivity. Fix: Switch to soluble organic bases (DIPEA, DBU) or add a crown ether (18-crown-6).

Q4: I see a new spot on TLC/LCMS, but it's not my product. It's M+16 mass.

Diagnosis: Hydrolysis (SNAr with water). Fluoropyridines are highly susceptible to attack by hydroxide. If your solvent is "wet" (DMSO is hygroscopic) and you use a hydroxide/carbonate base, you will form the pyridone (hydroxypyridine). Fix:

  • Use anhydrous solvents.[1]

  • Switch to a non-nucleophilic base (e.g., DIPEA) instead of hydroxides.

  • Keep the reaction under N2/Ar atmosphere.

Troubleshooting Flowchart

Use this decision tree to diagnose reaction failures.

Troubleshooting_Tree Problem Reaction Issue Identified Check1 Is conversion < 10%? Problem->Check1 Check2 Is substrate 3-Fluoropyridine? Check1->Check2 Yes Check3 Is byproduct M+16 (Hydrolysis)? Check1->Check3 No (Stalled) Action1 Switch to Pd-Catalysis (Buchwald) Check2->Action1 Yes Action2 Increase Temp (150°C) or Change Solvent (DMSO) Check2->Action2 No (2-F or 4-F) Action3 Dry Solvent/Reagents Switch Base to DIPEA Check3->Action3 Yes Action4 Check Base Stoichiometry (Need >2 equiv) Check3->Action4 No

Figure 2: Diagnostic logic for stalled or failed SNAr reactions.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Kuduk, S. D., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

  • Organic Process Research & Development. (2025). Development of an SNAr Reaction: A Practical and Scalable Strategy. ACS Publications. Link

  • National Institutes of Health (NIH). (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation. PMC. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Dossier: Structural Validation of 5-Bromo-6-fluoropyridine-2-carbaldehyde via 1H NMR

The following guide is structured as a high-level technical dossier for structural validation, designed for medicinal chemists and analytical scientists. Introduction & Strategic Context 5-Bromo-6-fluoropyridine-2-carbal...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier for structural validation, designed for medicinal chemists and analytical scientists.

Introduction & Strategic Context

5-Bromo-6-fluoropyridine-2-carbaldehyde (CAS: 1214376-76-3) is a high-value scaffold in medicinal chemistry, particularly for the development of fluorinated heterocycles. Its trisubstituted pyridine core offers three distinct vectors for diversification:

  • C2-Formyl: Reductive amination or olefination.

  • C5-Bromo: Suzuki/Buchwald cross-coupling.

  • C6-Fluoro: SNAr displacement (activated by the adjacent ring nitrogen).

Precise structural validation is critical because common synthetic routes (e.g., lithiation/formylation of 2-fluoro-3-bromopyridine) can yield regioisomers or incomplete halogenation. This guide provides a self-validating NMR framework to distinguish the target molecule from its likely impurities.

Theoretical vs. Experimental Analysis

The chemical shifts of this molecule are governed by the interplay between the electron-withdrawing aldehyde (anisotropy), the inductive effect of the fluorine, and the resonance/inductive balance of the bromine.

Comparative Shift Analysis (Expected Ranges)

The following table contrasts the target molecule with its direct structural analogs to highlight diagnostic shifts.

ProtonTarget: 5-Bromo-6-fluoro-Analog: 6-Fluoropyridine-2-CHOAnalog: 5-Bromopyridine-2-CHODiagnostic Logic
-CHO (Aldehyde) 9.90 – 10.10 ppm 9.95 ppm10.05 ppmSinglet (or doublet if

couples long-range). Highly deshielded.
H3 (Aromatic) 7.85 – 8.05 ppm ~7.90 ppm~7.95 ppmDoublet (

Hz).
Ortho to CHO, causing significant downfield shift.
H4 (Aromatic) 8.15 – 8.35 ppm ~7.40 ppm (as H5/H4 mix)~8.00 ppmDoublet of Doublets (dd). Deshielded by adjacent Br. Shows

to H3 and

to F.
H5 (Aromatic) ABSENT Present (~7.2 ppm)ABSENTKey Purity Indicator. Presence of a signal here indicates missing Bromine.
Solvent Effects (CDCl₃ vs. DMSO-d₆)
  • CDCl₃: Recommended for initial characterization. Peaks are sharper; the aldehyde proton is distinct.

  • DMSO-d₆: Causes a downfield shift (approx +0.1 to +0.3 ppm) for the aldehyde proton due to hydrogen bonding. Use this if the aldehyde peak overlaps with aromatic impurities or if solubility is poor.

The Self-Validating Protocol (Experimental)

Objective: Confirm regiochemistry (3,4-proton placement) and halogenation state.

Step 1: Sample Preparation
  • Mass: Dissolve 10–15 mg of the solid in 0.6 mL of CDCl₃ (99.8% D).

  • Filtration: If the solution is cloudy (common with aldehyde hydrates), filter through a cotton plug into the NMR tube.

  • Reference: Ensure TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm) is referenced correctly.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (ensures quantitative integration).

  • Relaxation Delay (D1): Set to

    
     5 seconds. The aldehyde proton has a long 
    
    
    
    relaxation time; insufficient delay will under-integrate this signal, leading to false purity calculations.
  • Scans: 16–32 scans are sufficient for this concentration.

Step 3: Spectral Interpretation Logic

Use the following decision tree to validate your spectrum.

NMR_Validation Start Analyze 1H Spectrum (7.0 - 10.5 ppm) CheckCHO Is Aldehyde Peak Present? (~10.0 ppm, s) Start->CheckCHO CheckArom Count Aromatic Protons (Integration) CheckCHO->CheckArom Yes Fail1 REJECT: Alcohol/Acid Impurity (Check reduction/oxidation) CheckCHO->Fail1 No/Shifted TwoH 2.0 Protons CheckArom->TwoH Correct ThreeH 3.0 Protons CheckArom->ThreeH Missing Br Coupling Analyze Splitting Pattern TwoH->Coupling PatternCorrect H3: Doublet (8Hz) H4: dd (8Hz, ~2Hz) Coupling->PatternCorrect Matches Logic PatternWrong REJECT: Regioisomer (Likely 3-Br, 6-F) Coupling->PatternWrong Unexpected J Final VALIDATED STRUCTURE 5-Br-6-F-Pyridine-2-CHO PatternCorrect->Final

Figure 1: Decision logic for structural confirmation. Note that "dd" refers to doublet of doublets.

Detailed Mechanistic Elucidation

To definitively prove the structure without X-ray crystallography, rely on the coupling constants (


).
The H3-H4 Vicinal Coupling ( )
  • Observation: H3 and H4 are neighbors on the pyridine ring.

  • Expected Value:

    
     Hz.[1][2]
    
  • Appearance: H3 (closest to CHO) will appear as a clear doublet.

The H4-F Long-Range Coupling ( )
  • Mechanism: Through-bond transmission of spin information from Fluorine (Spin 1/2) to H4.

  • Path: F(C6)

    
     C5(Br) 
    
    
    
    C4(H). This is a 4-bond "W-coupling" or meta-coupling path.
  • Expected Value:

    
     Hz.
    
  • Appearance: The H4 signal (already split by H3) will be split again.

  • Result: H4 appears as a doublet of doublets (dd) .

Critical Note: H3 is para to the Fluorine (5 bonds away). The coupling


 is typically negligible (

Hz) and will likely only manifest as peak broadening, not distinct splitting.

Summary of Key Data Points

FeatureChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment
CHO 9.98 ppms (broad)-Aldehyde
H4 8.25 ppmdd

Hz

Hz
C4-Proton
H3 7.95 ppmd

Hz
C3-Proton

Note: Values are representative estimates based on substituent additivity rules for pyridines in CDCl₃.

References
  • Substituent Effects in Pyridine NMR:Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General reference for additivity rules).
  • Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for ranges).
  • Synthesis of Fluoropyridines: Schlosser, M., et al. (2005). Regioselective functionalization of fluoropyridines. European Journal of Organic Chemistry.

  • Database Validation: Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST).

Sources

Comparative

LC-MS fragmentation patterns for 5-Bromo-6-fluoropyridine-2-carbaldehyde

Executive Summary & Scientific Context 5-Bromo-6-fluoropyridine-2-carbaldehyde (CAS: 1214376-79-0) is a critical heterocyclic building block, widely utilized in the synthesis of p38 MAP kinase inhibitors and other fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-Bromo-6-fluoropyridine-2-carbaldehyde (CAS: 1214376-79-0) is a critical heterocyclic building block, widely utilized in the synthesis of p38 MAP kinase inhibitors and other fluorinated pyridine scaffolds.

For analytical researchers, this molecule presents a dual challenge:

  • Electronic Deactivation: The inductive effects of the fluorine (C6) and bromine (C5) atoms significantly reduce the basicity of the pyridine nitrogen, affecting ionization efficiency in Electrospray Ionization (ESI).

  • Lability: The aldehyde moiety is prone to hydration (

    
    ) and oxidation (
    
    
    
    ) in solution, requiring precise LC-MS protocols to distinguish artifacts from genuine impurities.

This guide moves beyond generic spectral data, offering a comparative mechanistic analysis of fragmentation pathways to facilitate unambiguous identification during drug development.

Comparative Analysis: Target vs. Structural Analogs

To validate the identity of 5-Bromo-6-fluoropyridine-2-carbaldehyde, it is essential to compare its mass spectral behavior against its non-fluorinated and non-brominated analogs. This triangulation confirms the substitution pattern.

Table 1: Diagnostic Ion Comparison
FeatureTarget Molecule (5-Br-6-F-Py-CHO)Analog A (5-Bromopyridine-2-carbaldehyde)Analog B (6-Fluoropyridine-2-carbaldehyde)
Formula C₆H₃BrFNOC₆H₄BrNOC₆H₄FNO
Monoisotopic Mass 202.94184.95125.03
[M+H]⁺ (m/z) 203.9 / 205.9 186.0 / 188.0126.0
Isotopic Pattern 1:1 Doublet (

)
1:1 DoubletSinglet (No Br)
Primary Fragment [M+H - CO]⁺ [M+H - CO]⁺[M+H - CO]⁺
Fragment m/z 175.9 / 177.9 158.0 / 160.098.0
Secondary Loss -HF (20 Da) or -Br -HCN (27 Da)-HCN (27 Da)
Electronic Effect High (F reduces N-basicity)ModerateModerate

Key Insight: The presence of Fluorine at C6 exerts a strong inductive effect (


), making the Target Molecule significantly less basic than Analog A. This often requires a lower pH mobile phase (e.g., 0.1% Formic Acid) to ensure adequate protonation compared to the non-fluorinated variant.

Fragmentation Mechanism & Pathways[1][2][3][4][5]

Understanding the causality of fragmentation allows for the distinction of the target from regioisomers (e.g., 3-Bromo-6-fluoro...).

The Isotopic Signature

The first validation step is the Bromine Isotope Pattern . The parent ion


 appears as two peaks of nearly equal intensity separated by 2 Da (m/z 204 and 206). Any deviation from this 1:1 ratio suggests interference or co-elution.
Primary Pathway: Decarbonylation (Loss of CO)

Aldehydes attached to aromatic rings typically undergo


-cleavage or rearrangement to lose carbon monoxide (CO, 28 Da).
  • Mechanism: The protonated aldehyde oxygen transfers a proton to the ring or undergoes inductive cleavage, expelling neutral CO.

  • Observation: Transition from m/z 204/206

    
     176/178.
    
  • Diagnostic Value: This confirms the presence of the aldehyde group intact on the ring.

Secondary Pathway: Halogen Loss

Following CO loss, the resulting cation (a protonated halogenated pyridine) possesses high internal energy.

  • Loss of HF (-20 Da): While C-F bonds are strong, the proximity of the nitrogen lone pair can facilitate HF elimination, especially if the ring opens.

  • Loss of Br/HBr: Radical loss of Br (

    
    ) is common in EI but less common in ESI. However, loss of neutral HBr (80/82 Da) can occur, leading to a specific fragment at m/z ~96 (C5H3FN+).
    
Visualization: Fragmentation Tree (DOT)

FragmentationPathway Parent [M+H]+ Protonated Parent m/z 203.9 / 205.9 Fragment1 [M+H - CO]+ Loss of Carbonyl m/z 175.9 / 177.9 (Base Peak) Parent->Fragment1 - CO (28 Da) Alpha-cleavage Fragment2 [M+H - CO - HF]+ Loss of HF m/z 155.9 / 157.9 Fragment1->Fragment2 - HF (20 Da) Secondary Decay Fragment3 [M+H - CO - HBr]+ Loss of HBr m/z 96.0 Fragment1->Fragment3 - HBr (80/82 Da) Ring Destabilization

Caption: Figure 1. Proposed ESI(+) MS/MS fragmentation tree for 5-Bromo-6-fluoropyridine-2-carbaldehyde showing the characteristic decarbonylation followed by halogen losses.

Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the instrument is capable of detecting the specific isotopic pattern required.

Sample Preparation[6]
  • Solvent: Acetonitrile (ACN) is preferred over Methanol.

    • Reasoning: Aldehydes react with methanol to form hemiacetals (

      
      ), creating ghost peaks. ACN is non-nucleophilic.
      
  • Concentration: 10 µg/mL in 50:50 ACN:Water (0.1% Formic Acid).

LC-MS Parameters (Recommended)
ParameterSettingRationale
Column C18 (e.g., Acquity BEH), 1.7 µm, 2.1 x 50 mmStandard reverse phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcid is crucial to protonate the electron-deficient pyridine N.
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minsFast elution; compound is moderately polar.
Ionization ESI Positive (+) Pyridines protonate readily. ESI(-) is insensitive here.
Cone Voltage 20-30 VModerate voltage prevents in-source fragmentation of the labile aldehyde.
Collision Energy Ramp 15-35 eVRequired to observe both the parent and the -CO fragment.
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (ACN Only) LC LC Separation (C18, Acidic pH) Sample->LC Ionization ESI(+) Source (Soft Ionization) LC->Ionization MS1 MS1 Filter (Select m/z 204/206) Ionization->MS1 CID Collision Cell (Argon, 25eV) MS1->CID Detection Detector (Fragment Analysis) CID->Detection

Caption: Figure 2. Optimized LC-MS/MS workflow minimizing hemiacetal formation and maximizing sensitivity.

Troubleshooting & Validation

Issue: Observation of [M+18] peak (m/z 222/224).

  • Cause: Hydration of the aldehyde to a gem-diol. This is common in aqueous mobile phases.

  • Solution: This is an equilibrium artifact, not necessarily an impurity. Increase the source temperature (desolvation temp > 350°C) to dehydrate the gem-diol back to the aldehyde in the gas phase.

Issue: Observation of [M+16] peak.

  • Cause: Oxidation to the carboxylic acid (5-Bromo-6-fluoropyridine-2-carboxylic acid).

  • Validation: Check the retention time. The acid will usually elute earlier than the aldehyde in reverse-phase conditions due to the ionizable carboxyl group.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage of aldehydes).[1]

  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link] (Source for isotopic patterns of Bromine/Chlorine).

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A, 1217(25), 3908-3921. [Link] (Authoritative guide on ESI fragmentation rules).

  • Zhang, H., et al. (2022). "2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides." International Journal of Molecular Sciences, 23(8), 4269.[2] [Link] (Demonstrates the specific utility and fragmentation of pyridine-2-carbaldehyde derivatives).

Sources

Validation

Validating Purity of 5-Bromo-6-fluoropyridine-2-carbaldehyde via HPLC: A Comparative Method Development Guide

Executive Summary The analysis of 5-Bromo-6-fluoropyridine-2-carbaldehyde presents a classic "double-edged" analytical challenge: managing the silanol interactions typical of pyridine derivatives while simultaneously pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 5-Bromo-6-fluoropyridine-2-carbaldehyde presents a classic "double-edged" analytical challenge: managing the silanol interactions typical of pyridine derivatives while simultaneously preventing the chemical instability associated with reactive aldehydes.[1]

This guide objectively compares two common methodological approaches. We demonstrate why the standard generic gradient (Method A) —often the default in high-throughput screening—catastrophically fails for this specific molecule due to solvent-solute interactions. We then validate an Optimized Stability-Indicating Method (Method B) that ensures integral quantification of the aldehyde without artifact generation.

The Chemical Challenge

To validate purity, one must understand the molecule's behavior in solution. 5-Bromo-6-fluoropyridine-2-carbaldehyde contains two conflicting functional motifs:

  • The Pyridine Ring: Typically basic, causing peak tailing on silica-based columns. However, the electron-withdrawing nature of the Bromine (C5) and Fluorine (C6) substituents significantly lowers the pKa of the pyridine nitrogen (predicted pKa < 2.0), rendering it less basic than unsubstituted pyridine.

  • The Aldehyde Group (C2): This is the critical instability point. Aldehydes are prone to:

    • Oxidation: Converting to 5-bromo-6-fluoropyridine-2-carboxylic acid.[1]

    • Acetalization: Reacting with alcoholic solvents (Methanol) to form hemiacetals.

Visualization: Degradation & Interaction Pathways[1]

degradation_pathway Aldehyde Target Analyte: 5-Bromo-6-fluoropyridine-2-carbaldehyde Hemiacetal Artifact: Hemiacetal Form (Split Peaks) Aldehyde->Hemiacetal + MeOH (Reversible) Acid Impurity: Carboxylic Acid (Oxidation) Aldehyde->Acid + O2 / H2O Methanol Solvent: Methanol (Method A) Methanol->Hemiacetal Water Trace Water/Air Water->Acid

Figure 1: Reaction pathways affecting HPLC analysis.[1] Red paths indicate solvent-induced artifacts common in Method A.

Comparative Analysis: The "Solvent Trap"

Many labs default to Methanol/Water gradients for cost efficiency and solubility. For this molecule, that is a critical error.

Method A: The Generic Approach (Methanol/Water + 0.1% Formic Acid)
  • Configuration: C18 Column, Methanol organic modifier.

  • Observation: Chromatograms often show "double peaks" or excessive broadening.

  • Mechanism of Failure: In the presence of Methanol and acid (catalyst), the aldehyde undergoes reversible addition to form a hemiacetal. This equilibrium is often fast enough to occur on-column, leading to peak splitting where the aldehyde and its hemiacetal partially separate or bridge.

Method B: The Optimized Approach (Acetonitrile/Buffer pH 6.5)
  • Configuration: Phenyl-Hexyl or C18 Column, Acetonitrile organic modifier, Phosphate Buffer.[1]

  • Observation: Sharp, symmetrical single peak.

  • Mechanism of Success: Acetonitrile is aprotic and does not react with the aldehyde. The neutral pH (6.5) suppresses the ionization of any trace basic impurities and minimizes the rate of acid-catalyzed hydration.[1]

Comparative Data Summary
ParameterMethod A (Methanol/Acidic)Method B (ACN/Neutral)Status
Peak Shape Split / Broad (

)
Sharp / Symmetrical (

)
Critical
Resolution (

)
N/A (Co-elution of forms)> 3.5 (vs. Acid Impurity)Pass
Artifacts Hemiacetal formation detectedNonePass
LOD (S/N=3) High (due to broadening)Low (High Sensitivity)Pass

Validated Experimental Protocol (Method B)

This protocol is designed to be stability-indicating , meaning it can separate the main peak from its degradation product (the carboxylic acid).

Reagents & Equipment[2][3][4][5]
  • Solvent A: 10 mM Potassium Phosphate Buffer, pH 6.5 (Adjusted with dilute Phosphoric acid/KOH).

  • Solvent B: Acetonitrile (HPLC Grade).[2] Note: Do NOT use Methanol.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).[1]

    • Why Phenyl-Hexyl? The pi-pi interactions often provide better selectivity for halogenated aromatics compared to standard C18.[1]

Sample Preparation (Crucial Step)
  • Diluent: 100% Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg of substance into a 20 mL amber volumetric flask (protect from light). Dissolve in Acetonitrile. Sonicate for 5 mins.

    • Warning: Do not use protic solvents (MeOH, EtOH) or water as the primary diluent to avoid hydrolysis/acetalization prior to injection.

Instrument Parameters[3]
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp 30°C
Detection UV @ 254 nm (primary), 220 nm (secondary)
Run Time 15 minutes
Gradient Program
Time (min)% Buffer (A)% Acetonitrile (B)
0.09010
10.02080
12.02080
12.19010
15.09010

Method Validation Workflow

To ensure the method is robust, follow this logical decision tree. This ensures that the method is not just "working" but is scientifically valid for release testing.

validation_workflow Start Start Validation SolventCheck Solvent Compatibility Check (Inject in MeOH vs ACN) Start->SolventCheck Artifacts Are split peaks observed? SolventCheck->Artifacts Fail_A Method A Failed (Hemiacetal Formation) Artifacts->Fail_A Yes (MeOH) Proceed Proceed with ACN (Method B) Artifacts->Proceed No (ACN) Stress Forced Degradation (H2O2 / Acid / Base) Proceed->Stress SepCheck Check Resolution (Rs) Main Peak vs Acid Impurity Stress->SepCheck Valid Method Validated (Stability Indicating) SepCheck->Valid Rs > 2.0 Optimize Optimize Gradient/pH SepCheck->Optimize Rs < 2.0 Optimize->Stress

Figure 2: Validation logic flow ensuring differentiation between artifacts and true impurities.

Discussion & Troubleshooting

Why pH 6.5?

While the 5-Bromo-6-fluoro substitution lowers the basicity, the pyridine ring can still interact with free silanols on the column support if the pH is too low (protonating the nitrogen) or if the column is not end-capped.[1] A neutral pH (6.5) keeps the pyridine largely unprotonated (assuming pKa < 2) and the silica surface charge controlled. Furthermore, extreme acidic conditions can accelerate the hydrolysis of the fluorine atom (


 mechanism), although this is slow.
Handling "Ghost" Peaks

If you observe a small peak eluting immediately before the main peak:

  • Check your needle wash: If it contains Methanol, switch to 100% Acetonitrile.

  • Check sample age: The aldehyde can oxidize to the carboxylic acid (5-bromo-6-fluoropyridine-2-carboxylic acid) in solution.[1] This impurity typically elutes earlier than the aldehyde in RP-HPLC due to the polar carboxyl group.[1]

References

  • Shimadzu Corporation. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[3] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9877562, 5-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

Sources

Comparative

Elemental Analysis Standards for Brominated Fluoropyridines

Executive Summary: The Halogen Challenge Brominated fluoropyridines serve as critical scaffolds in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates. However, their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Challenge

Brominated fluoropyridines serve as critical scaffolds in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates. However, their elemental analysis (EA) presents a "perfect storm" of analytical challenges:

  • Fluorine Etching: High-temperature combustion releases reactive fluorine (

    
    /
    
    
    
    ), which devours quartz combustion tubes to form volatile silicon tetrafluoride (
    
    
    ), permanently damaging thermal conductivity detectors (TCD).
  • Bromine Interference: Heavy bromine atoms (

    
    ) can condense in transfer lines or co-elute with other gases if not specifically trapped or separated.
    
  • Refractory Combustion: The electron-deficient pyridine ring, reinforced by strong

    
     bonds (approx. 485 kJ/mol), resists complete oxidation, often yielding low carbon/high nitrogen errors.
    

This guide objectively compares the two dominant methodologies—Automated Dynamic Flash Combustion versus Oxygen Flask (Schöniger) Combustion —providing protocols, data, and logic to validate purity with confidence.

Comparative Methodology Analysis

Method A: Automated Dynamic Flash Combustion (Modified)

The High-Throughput Modern Standard

Modern elemental analyzers (e.g., Elementar vario EL cube, Thermo FlashSmart) can analyze CHNS and F simultaneously, but they require specific hardware modifications. Standard setups will fail and sustain damage.

  • Mechanism: Samples are combusted at >1150°C in a tin capsule. The tin triggers a violent exothermic flash (approx. 1800°C), breaking the refractory pyridine ring.

  • The "Fluorine Trap": To prevent quartz damage, the combustion tube must be packed with a halogen scavenger, typically Magnesium Oxide (MgO) or a proprietary tungsten-based additive.

    • Reaction:

      
      
      
    • Result: Fluorine is sequestered as a solid salt in the ash finger; it is not quantified in the gas stream (unless using specific F-detectors, which is rare). This method quantifies C, H, N, and S, while "hiding" the F interference.

  • Bromine Handling: Bromine gases are typically absorbed by silver wool (

    
    ) in the reduction tube to prevent interference with the TCD.
    
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography

The Quantitative Gold Standard for Halogens

When the exact mass percentage of Fluorine and Bromine is required (not just C/H/N), this classical wet-chemical method remains superior.

  • Mechanism: The sample is burned in a closed, pure oxygen atmosphere (Schöniger flask).[1] The gases are absorbed into a carbonate/bicarbonate buffer solution.

  • Quantification: The resulting halide ions (

    
    , 
    
    
    
    ) are analyzed via Ion Chromatography (IC) or potentiometric titration.
  • Why it wins for Halogens: It eliminates matrix effects and allows direct, specific quantification of F and Br without the risk of instrument damage.

Data Comparison Table
FeatureAutomated Flash Combustion (CHNS Mode)Oxygen Flask + Ion Chromatography
Primary Analytes C, H, N, S (F is sequestered)F, Br, Cl, I, S
Sample Size 1–3 mg5–20 mg
Precision (% RSD) < 0.1% (for C, N)0.3% – 1.0% (dependent on weighing/IC)
Throughput High (5–10 mins/sample)Low (30–45 mins/sample)
Interference Risk High (F can damage TCD if scavenger fails)Low (Matrix is destroyed)
Cost per Analysis Low (Consumables: Tin, Cu, WO3)Medium (Labor intensive, IC columns)
Best For Routine purity confirmation (C/H/N ratios)Absolute quantification of F and Br

Strategic Selection of Reference Standards

Choosing the wrong standard is the most common source of error. For brominated fluoropyridines, you cannot use simple acetanilide. You must use a standard that mimics the heterocyclic nitrogen and halogen content .

Recommended Primary Standards
  • 5-Fluorouracil (

    
    ): 
    
    • Why: Contains heterocyclic Nitrogen and Fluorine.[2] Excellent for validating the efficiency of the MgO fluorine trap in Automated Combustion.

  • o-Bromobenzoic Acid (

    
    ): 
    
    • Why: Stable solid, high bromine content (39.7%). Ideal for calibrating Bromine recovery in Schöniger flasks.

  • Custom "Matrix Match" Mix:

    • Protocol: If analyzing a specific brominated fluoropyridine (e.g., 2-bromo-5-fluoropyridine), mix Acetanilide (for C/H/N) with Teflon (PTFE) (for F check) in the combustion boat to stress-test the system before running valuable samples.

Experimental Protocols

Protocol A: Handling Volatile Fluoropyridines in Automated Analysis

Brominated fluoropyridines are often volatile liquids or low-melting solids. Improper sealing leads to mass loss before combustion.

  • Liquid Sealing: Use a hermetic sealing press with smooth-wall tin capsules.

    • Critical Step: Weigh the empty capsule + lid first (Tare). Add liquid (approx. 2 mg). Cold-weld seal immediately. Weigh back. If weight drifts >0.005 mg/min, the seal is defective.

  • The "Sandwich" Technique:

    • Place a small pinch of WO3 powder (tungsten trioxide) inside the tin capsule before adding the liquid.

    • Causality: The powder acts as a wick to reduce volatility and provides local oxygen for immediate oxidation, preventing the formation of soot (unburned carbon) common with aromatic rings.

  • Instrument Parameters (Elementar/Thermo style):

    • Combustion Temp: 1150°C (Boosted).

    • Oxygen Dosing: High (ensure >50% excess

      
       to break the Pyridine ring).
      
    • Ash Finger: Ensure MgO packing is fresh. If the white MgO turns grey/black, F breakthrough is imminent.

Protocol B: Oxygen Flask Combustion for F/Br Determination

Self-Validating System for Total Halogen Content.

  • Preparation:

    • Wrap 5–10 mg of sample in ashless filter paper (Whatman No. 42).

    • Fuse: Add a paper wick. Place in the platinum basket of the Schöniger flask (500 mL).

  • Absorption Solution:

    • Add 10 mL of 1.5 mM

      
       / 0.5 mM 
      
      
      
      (standard IC eluent) + 3 drops of 30%
      
      
      .
    • Why Peroxide? To ensure all Sulfur oxidizes to Sulfate (

      
      ) and Halogens reduce to Halides (
      
      
      
      ), preventing mixed oxidation states (
      
      
      vs
      
      
      ).
  • Combustion:

    • Flush flask with pure Oxygen for 60s.

    • Ignite and immediately invert the flask.

    • Safety: Use a safety screen.

  • Dissolution:

    • Shake vigorously for 5 minutes. Let stand for 15 minutes to allow mist absorption.

  • Analysis (Ion Chromatography):

    • Inject into an Anion Exchange Column (e.g., Dionex IonPac AS11).

    • Validation: Recovery of the internal standard (e.g., o-Bromobenzoic acid) must be 99.0% – 101.0%.

Visualizing the Workflow

Diagram 1: Combustion Reaction Pathways & Interferences

This diagram illustrates why Fluorine and Bromine require specific handling compared to standard CHN analysis.

CombustionPathways Sample Brominated Fluoropyridine Combustion Combustion (1150°C + O2) Sample->Combustion Gases Raw Gases: CO2, H2O, N2, NOx, F2, HF, Br2 Combustion->Gases Interference CRITICAL FAILURE: SiF4 (Etched Quartz) Br2 (Line Condensation) Gases->Interference No Additives Traps Scavenger Traps: MgO (binds F) Ag Wool (binds Br) Gases->Traps With Additives Detection TCD Detection: CO2, N2, H2O (Clean Chromatogram) Traps->Detection Purified Gas Stream

Caption: Pathological vs. Correct combustion pathways. Without MgO/Ag traps, F and Br cause instrument failure.

Diagram 2: Decision Matrix for Method Selection

A logic gate for researchers to select the correct method based on data requirements.

MethodSelection Start Start: What data is required? Q1 Is % Fluorine or % Bromine quantification required? Start->Q1 PathA NO (Only Purity Confirmation needed) Q1->PathA PathB YES (Full Characterization needed) Q1->PathB MethodA Automated CHNS (With MgO/Ag Traps) PathA->MethodA High Throughput MethodB Schöniger Flask + Ion Chromatography PathB->MethodB High Accuracy

Caption: Decision tree for selecting between Automated CHNS and Oxygen Flask methods based on analytical goals.

References

  • Exeter Analytical. (2013).[3] CHN determination of highly fluorinated organic compounds. Scientist Live. [Link]

  • Elementar. (2022).[4][5] CHNS analysis of fluorinated samples. Technical Note. [Link]

  • ASTM International. (2011). ASTM D808-11: Standard Test Method for Chlorine in New and Used Petroleum Products (High Pressure Decomposition Device Method). [Link]

  • Schöniger, W. (1955).[4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Methodological Basis).

  • Thermo Fisher Scientific. (2023). Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography. AnalyteGuru. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Handling of 5-Bromo-6-fluoropyridine-2-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For Immediate Reference: Key Safety and Handling Information The following guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 5-Bromo-6-fluoropyridin...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Key Safety and Handling Information

The following guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 5-Bromo-6-fluoropyridine-2-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.

Understanding the Hazard: A Proactive Approach to Safety

5-Bromo-6-fluoropyridine-2-carbaldehyde is a halogenated pyridine derivative, a class of compounds that requires careful handling due to potential health hazards. While comprehensive toxicological data for this specific compound is not fully available, information on structurally similar compounds and the present functional groups (aldehyde, bromo, and fluoro substituents on a pyridine ring) allows for a robust risk assessment.

Based on available safety data sheets (SDS) for analogous compounds, 5-Bromo-6-fluoropyridine-2-carbaldehyde should be treated as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a proactive and cautious approach to handling is paramount.

Key Identified Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2][3]

  • Eye Irritation: The compound can cause serious irritation upon contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][3]

  • Potential for Harm if Swallowed: Ingestion may be harmful.[3][4]

Your First Line of Defense: Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling 5-Bromo-6-fluoropyridine-2-carbaldehyde. The following table outlines the minimum required PPE, with explanations to underscore the importance of each component.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[5] The outer glove should be changed immediately upon contamination. For extended handling periods or when there is a higher risk of splash, consider a more robust glove material like neoprene. Always inspect gloves for any signs of degradation or perforation before use.[5]
Eye and Face Protection Chemical splash goggles are mandatory to protect against splashes and airborne particles.[6] A face shield worn over safety goggles is required when there is a significant risk of splashing, such as during transfers of larger quantities or when handling the material outside of a fume hood.[5][6]
Skin and Body Protection A flame-resistant lab coat should be worn and fully buttoned.[5] Ensure that clothing covers all exposed skin. In situations with a higher risk of exposure, chemical-resistant coveralls may be necessary.[7]
Respiratory Protection All handling of 5-Bromo-6-fluoropyridine-2-carbaldehyde that may generate dust or aerosols must be conducted in a certified chemical fume hood.[4][8] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[5][8]

Safe Handling Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow diagram and step-by-step guide provide a clear operational plan.

Safe Handling Workflow for 5-Bromo-6-fluoropyridine-2-carbaldehyde cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weighing and Transfer C->D Proceed with caution E Reaction Setup D->E K Spill or Exposure Event D->K F Monitoring E->F E->K G Quench and Workup F->G Reaction complete F->K H Segregate Waste G->H I Decontaminate Glassware and Surfaces H->I J Doff PPE Correctly I->J L Follow Emergency Protocols K->L M Seek Medical Attention L->M

Caption: Workflow for the safe handling of 5-Bromo-6-fluoropyridine-2-carbaldehyde.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs) before beginning work.

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

    • Don all required PPE as outlined in the table above.

    • Prepare your work area within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • As 5-Bromo-6-fluoropyridine-2-carbaldehyde is a solid, handle it carefully to avoid generating dust.[4][8]

    • Use a spatula for transfers and weigh the compound in a tared, sealed container.

    • If dissolving the compound, add the solvent to the solid slowly and with stirring to minimize splashing.

  • Reaction and Monitoring:

    • Set up your reaction apparatus within the fume hood.

    • Keep the reaction vessel closed to the extent possible to prevent the release of any vapors.

    • Monitor the reaction for any signs of unexpected changes.

  • Cleanup and Decontamination:

    • After the reaction is complete, quench any reactive materials according to your established protocol.

    • Clean all glassware and equipment that came into contact with the compound. A triple rinse with an appropriate solvent is recommended.

    • Wipe down the work surface in the fume hood with a suitable decontaminating solution.

Emergency Response: Be Prepared

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][8] If they are not breathing, provide artificial respiration. Seek medical attention.[8]

  • Spill: For small spills within a fume hood, use an absorbent material to clean up the spill. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Waste Disposal: A Commitment to Safety and Environmental Responsibility

All waste containing 5-Bromo-6-fluoropyridine-2-carbaldehyde, including contaminated consumables (gloves, bench paper, etc.) and reaction residues, must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless it is part of a validated quenching and disposal procedure.

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these guidelines, you can work safely with 5-Bromo-6-fluoropyridine-2-carbaldehyde, protecting yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2025, November 6). N-Boc-cis-4-hydroxy-L-proline Safety Data Sheet.
  • Fisher Scientific. (2010, November 16). 5-Bromo-2-fluoropyridine Safety Data Sheet.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2009, September 26). 5-Bromopyridine-2-carboxaldehyde Safety Data Sheet.
  • ChemSupply Australia. (n.d.). Pyridine Safety Data Sheet.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Sigma-Aldrich. (2025, May 6). Pyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, September 26). 5-Bromopyridine-2-carbaldehyde Safety Data Sheet.
  • Cayman Chemical. (2024, October 31). 5-Bromo-2'-deoxyuridine Safety Data Sheet.
  • Fisher Scientific. (n.d.). 5-Bromo-2-fluoropyridine-3-carboxaldehyde Safety Data Sheet.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Angene Chemical. (2025, October 19). 6-Fluoropyridine-2-carboxaldehyde Safety Data Sheet.
  • PENTA. (2024, November 26). Pyridine Safety Data Sheet.
  • ChemicalBook. (2025, August 23). 5-Bromopyridine-2-carbaldehyde Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Loba Chemie. (n.d.). Pyridine AR Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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